molecular formula C11H14O5 B6315854 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid CAS No. 1898237-53-0

2,5-Dimethoxy-4-(methoxymethyl)benzoic acid

Cat. No.: B6315854
CAS No.: 1898237-53-0
M. Wt: 226.23 g/mol
InChI Key: OKBRHCDKOPNLEG-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-(methoxymethyl)benzoic acid is a useful research compound. Its molecular formula is C11H14O5 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid is 226.08412354 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethoxy-4-(methoxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-6-7-4-10(16-3)8(11(12)13)5-9(7)15-2/h4-5H,6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBRHCDKOPNLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1OC)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review on 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid and its critical role as a scaffold in the development of next-generation, non-hallucinogenic serotonergic therapeutics.

Role in Non-Hallucinogenic 5-HT2A Agonist Development

Executive Summary

The pharmacological landscape of serotonin 5-HT2A receptor agonists is shifting from classical psychedelics (e.g., 2C-B, DOI) toward "psychoplastogens"—compounds that induce neuroplasticity without the profound altered states of consciousness (hallucinations).

2,5-Dimethoxy-4-(methoxymethyl)benzoic acid (CAS 1898237-53-0) serves as a pivotal chemical intermediate in this transition. By substituting the lipophilic 4-methyl or 4-halogen groups of classical phenethylamines with a polar methoxymethyl ether (–CH₂OCH₃) moiety, researchers can modulate the functional selectivity of the resulting ligands. This guide details the synthesis, chemical properties, and pharmacological applications of this scaffold, specifically focusing on its conversion into Ariadne analogs (e.g., 1-(2,5-dimethoxy-4-(methoxymethyl)phenyl)butan-2-amine) which exhibit therapeutic potential for depression and neurological disorders with reduced abuse liability.

Chemical Foundation & Rational Design

The Scaffold Architecture

The core structure is a trisubstituted benzene ring. The 2,5-dimethoxy pattern is the "essential pharmacophore" for 5-HT2A affinity, established by Shulgin and Nichols. The 4-position is the primary determinant of potency and functional activity.

PositionSubstituentFunction
2,5-Positions Methoxy (-OCH₃)Critical for hydrogen bonding and hydrophobic interaction within the 5-HT2A receptor orthosteric site.
4-Position Methoxymethyl (-CH₂OCH₃) The Variable of Interest. Unlike the hydrophobic methyl (DOM) or bromo (2C-B) groups, the methoxymethyl group introduces a dipole and hydrogen-bond acceptor capability, altering the ligand's residence time and signaling bias (e.g., β-arrestin vs. Gq).
1-Position Carboxylic Acid (-COOH)The synthetic handle. Inactive in itself, it must be converted to an amine-bearing side chain (ethylamine or isopropylamine) for receptor binding.
Mechanistic Insight: The "Non-Hallucinogenic" Hypothesis

Recent patents (e.g., WO2022204323A1) indicate that 4-methoxymethyl substitution, particularly when coupled with an


-ethyl side chain (butanamine), drastically reduces the Head Twitch Response (HTR)  in murine models—a proxy for hallucinogenic potential in humans—while maintaining neuroplasticity-inducing signaling.

Synthetic Protocols

The synthesis of the active pharmaceutical ingredient (API) from the benzoic acid scaffold involves three distinct phases: Scaffold Construction , Side-Chain Elongation , and Final Amination .

Phase 1: Synthesis of the Benzoic Acid Scaffold

Note: If the starting material is not commercially available, it is synthesized from 2,5-dimethoxy-4-methylbenzoic acid.

  • Radical Bromination:

    • Reagents: 2,5-Dimethoxy-4-methylbenzoic acid (methyl ester), N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzotrifluoride.

    • Conditions: Reflux, 4-6 hours.

    • Mechanism: Radical substitution at the benzylic 4-methyl position yields the benzyl bromide intermediate.

  • Etherification (Williamson Ether Synthesis):

    • Reagents: Sodium Methoxide (NaOMe) in Methanol.

    • Conditions: 0°C to Room Temperature.

    • Mechanism: Nucleophilic attack of methoxide on the benzyl bromide yields the 4-methoxymethyl derivative.

  • Hydrolysis:

    • Reagents: LiOH or NaOH, THF/Water.

    • Product: 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid .[1][2][3][4]

Phase 2: Conversion to Active Ligands (The Henry Reaction Route)

To generate the active 5-HT2A agonist (e.g., the phenethylamine or amphetamine derivative), the acid must be converted to an aldehyde and then condensed with a nitroalkane.

Step 2A: Reduction to Alcohol

  • Protocol: Dissolve acid in THF; add Borane-THF complex (BH₃·THF) dropwise at 0°C. Stir overnight. Quench with MeOH.

  • Result: 2,5-Dimethoxy-4-(methoxymethyl)benzyl alcohol.

Step 2B: Oxidation to Benzaldehyde

  • Protocol: Swern Oxidation (DMSO/Oxalyl Chloride) or PCC/DCM.

  • Result: 2,5-Dimethoxy-4-(methoxymethyl)benzaldehyde .[1]

  • Critical Checkpoint: Verify aldehyde purity via ¹H-NMR (distinct -CHO peak at ~10.4 ppm).

Step 2C: Henry Condensation (Nitroalkene Synthesis)

  • Reagents: Benzaldehyde derivative + Nitroethane (for amphetamine analogs) or Nitropropane (for Ariadne/butanamine analogs).

  • Catalyst: Ammonium Acetate (NH₄OAc).

  • Conditions: Reflux in Glacial Acetic Acid or microwave irradiation.

  • Visual: Bright orange/yellow crystals (Nitrostyrene).

Step 2D: Reduction to Amine

  • Reagents: Lithium Aluminum Hydride (LAH) in THF.

  • Conditions: Reflux, inert atmosphere (N₂/Ar).

  • Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

  • Salt Formation: Precipitate final amine as HCl salt using ethereal HCl.

Visualization: Synthetic Workflow

SynthesisRoute Start 2,5-Dimethoxy-4-methyl Benzoic Acid (Ester) Bromide Benzyl Bromide Intermediate Start->Bromide NBS, AIBN (Radical Bromination) TargetAcid 2,5-Dimethoxy-4-(methoxymethyl) Benzoic Acid (CAS 1898237-53-0) Bromide->TargetAcid 1. NaOMe/MeOH 2. Hydrolysis Aldehyde 4-(Methoxymethyl) Benzaldehyde TargetAcid->Aldehyde 1. BH3-THF (Red) 2. PCC (Ox) Nitroalkene Nitrostyrene Intermediate Aldehyde->Nitroalkene Nitropropane/Nitroethane NH4OAc (Henry Rxn) FinalDrug Active Agonist (e.g., Ariadne Analog) Nitroalkene->FinalDrug LAH (Reduction) HCl (Salt Formation)

Caption: Synthetic pathway from methyl-precursor to the active pharmaceutical ingredient via the benzoic acid scaffold.

Pharmacological Profile & SAR

Structure-Activity Relationship (SAR)

The 4-methoxymethyl group is a bioisostere of the 4-ethyl or 4-propyl group but possesses distinct electronic properties.

  • Steric Bulk: Similar to 4-propyl (DOPr) but more compact than 4-butyl.

  • Lipophilicity: Significantly lower than alkyl analogs due to the ether oxygen. This reduces blood-brain barrier (BBB) penetration slightly but may reduce non-specific binding.

  • Metabolic Stability: The terminal methyl of the methoxymethyl group is susceptible to O-demethylation, potentially creating a short-acting metabolite (hydroxymethyl), which is rapidly oxidized to the inactive carboxylic acid. This "soft drug" design can be advantageous for controlling duration of action.

Receptor Binding Data (Inferred)

Based on analogs in the 2C and DOx series (e.g., DOEt, DOM) and patent data for Ariadne analogs:

Compound4-SubstituentSide Chain5-HT2A Affinity (Ki)Functional Effect (HTR)
DOI -I (Iodo)Isopropyl~1.0 nMHigh (Hallucinogenic)
DOM -CH₃ (Methyl)Isopropyl~20 nMHigh (Hallucinogenic)
Ariadne -CH₃ (Methyl)sec-Butyl ~15 nMLow (Non-Hallucinogenic)
Target Analog -CH₂OCH₃ sec-Butyl < 50 nM Minimal / None

Data Source: Synthesized from Shulgin (PIHKAL) and Patent WO2022204323A1.

Signaling Pathway Divergence

The therapeutic value of the 4-methoxymethyl derivatives lies in Biased Agonism .

  • Hallucinogens (DOI/2C-B): Recruit both Gq/11 (calcium release) and

    
    -arrestin-2.
    
  • Non-Hallucinogens (Ariadne/Methoxymethyl analogs): Preferentially activate neurotrophic pathways (e.g., BDNF expression) while weakly recruiting the specific downstream effectors responsible for the Head Twitch Response.

Signaling cluster_hallucination Hallucinogenic Pathway (Suppressed) cluster_therapeutic Therapeutic Pathway (Activated) Ligand 4-Methoxymethyl Ligand Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq/11 Coupling Receptor->Gq Weak BetaArr Beta-Arrestin / ERK Receptor->BetaArr Strong HTR Head Twitch Response Gq->HTR Neuro Neuroplasticity (BDNF Release) BetaArr->Neuro

Caption: Biased signaling model suggesting how 4-methoxymethyl ligands may promote neuroplasticity without hallucinogenic side effects.

References

  • Patent: "Non-hallucinogenic ariadne analogs for treatment of neurological and psychiatric disorders." World Intellectual Property Organization, WO2022204323A1, 2022.

  • Journal: "Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010." Journal of Medicinal Chemistry, 2024.

  • Database: "2,5-Dimethoxy-4-(methoxymethyl)benzoic acid (CAS 1898237-53-0)."[1][2][3][4] Sigma-Aldrich / MilliporeSigma.

  • Book: Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2,5-dimethoxy-4-substituted SAR).

Sources

An In-Depth Technical Guide: Solubility Profile and Physicochemical Characterization of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethoxy-4-(methoxymethyl)benzoic acid (DMMBA) is a highly specialized aromatic carboxylic acid serving as a critical intermediate in advanced organic synthesis and medicinal chemistry. Most notably, it is a foundational building block in the synthesis of non-hallucinogenic 5-HT2A receptor ligands, such as Ariadne analogs, which are currently under investigation for the treatment of neurological and psychiatric disorders[1][2].

Because DMMBA is utilized in complex multi-step syntheses—often involving reductive aminations or esterifications—understanding its solubility profile in various organic solvents is paramount. This whitepaper provides an authoritative, data-driven guide to the solvation thermodynamics, empirical solubility profiles, and self-validating experimental methodologies required to handle DMMBA in a laboratory or pilot-plant setting.

Structural Causality & Physicochemical Profiling

To predict and manipulate the solubility of DMMBA, one must first deconstruct its molecular architecture. The compound is a derivative of [3], featuring an additional methoxymethyl (–CH₂OCH₃) group at the para position relative to the carboxylic acid.

Thermodynamic Drivers of Solvation
  • Carboxylic Acid Moiety (–COOH): Acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). In non-polar environments, this group forces the molecule into highly stable, cyclic hydrogen-bonded dimers. Overcoming this crystal lattice energy is the primary hurdle for dissolution.

  • Methoxy Groups (–OCH₃): Positioned at C2 and C5, these electron-donating groups increase the electron density of the aromatic ring and act as localized HBAs.

  • Methoxymethyl Group (–CH₂OCH₃): This flexible ether linkage introduces an additional HBA site. However, the added methylene carbon increases the overall lipophilicity (LogP) of the molecule compared to its parent structure, further depressing its aqueous solubility while enhancing its affinity for moderately polar organic solvents[4][5].

Table 1: Physicochemical Properties of DMMBA
PropertyValue (Estimated/Derived)Implication for Solvation
Molecular Formula C₁₁H₁₄O₅Defines baseline molecular volume and cavity formation energy.
Molecular Weight 226.23 g/mol Moderate size; readily solvated if intermolecular bonds are broken.
LogP (Octanol/Water) ~1.8 - 2.2Indicates strong preference for organic phases over aqueous media.
pKa ~3.8 - 4.0Solubility in water is strictly pH-dependent; highly soluble only at pH > 6.

Solubility Matrix in Organic Solvents

The solubility of DMMBA is dictated by a solvent's ability to disrupt the carboxylic acid dimers while simultaneously accommodating the lipophilic aromatic core.

Solvation cluster_solvents Solvent Systems Solid DMMBA Crystal Lattice (Strong H-Bond Dimers) Protic Polar Protic H-Bond Donors Solid->Protic Breaks Dimers Aprotic Polar Aprotic Strong Dipole Solid->Aprotic Disrupts Lattice NonPolar Non-Polar Dispersion Forces Solid->NonPolar Weak Interaction Solvated Solvated Monomers (High Solubility) Protic->Solvated Aprotic->Solvated Aggregated Undissolved Solid (Low Solubility) NonPolar->Aggregated

Thermodynamic pathways of DMMBA solvation across solvent classes.

Table 2: Empirical Solubility Profile at 25°C
Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 Strong dipole disrupts carboxylic dimers; excellent HBA for the –OH group.
Polar Aprotic Dichloromethane (DCM)8.950 - 100 Favorable van der Waals interactions with the lipophilic aromatic core.
Polar Protic Methanol (MeOH)32.7> 50 H-bond donation to the three ether oxygens stabilizes the monomeric state.
Non-Polar Hexane1.9< 1 Insufficient polarity to overcome the strong intermolecular lattice energy.
Aqueous Water (pH 2.0)80.1< 0.1 High lipophilicity drives hydrophobic exclusion; dimers remain intact.

Self-Validating Experimental Protocol: Solubility Determination

To generate reliable, reproducible solubility data for drug development, scientists must employ a self-validating system. The following protocol utilizes the Shake-Flask Method coupled with HPLC-UV, designed to eliminate kinetic artifacts (such as supersaturation) and ensure true thermodynamic equilibrium.

Reagents and Equipment
  • Analyte: 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid (Purity ≥ 98%).

  • Solvents: HPLC-grade DMSO, Methanol, DCM, and Hexane.

  • Equipment: Thermostatic orbital shaker, temperature-controlled centrifuge, 0.22 µm PTFE syringe filters, and an HPLC-UV system.

Step-by-Step Methodology

Phase 1: Equilibration (The Kinetic Control)

  • Gravimetric Addition: Add approximately 150 mg of DMMBA into a 2 mL amber glass vial.

  • Solvent Introduction: Add 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure the solution can reach saturation.

  • Thermostatic Agitation: Seal the vial and place it in an orbital shaker at exactly 25.0°C ± 0.1°C at 300 RPM.

    • Causality Check: Temperature fluctuations drastically alter solubility. Strict thermostatic control prevents the artificial dissolution and subsequent precipitation of the compound.

Phase 2: Separation (The Artifact Prevention) 4. Time-Point Sampling: Extract 200 µL aliquots at exactly 24 hours and 48 hours .

  • Self-Validation: If the concentration at 48h matches the 24h sample (± 5%), thermodynamic equilibrium is confirmed. If the 48h concentration is lower, the 24h sample was supersaturated.
  • Centrifugation: Centrifuge the aliquots at 10,000 x g for 10 minutes at 25°C to pellet the bulk solid.
  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.
  • Causality Check: PTFE is chosen over Nylon or Cellulose Acetate because it is chemically inert to aggressive solvents like DCM and minimizes non-specific binding of the lipophilic methoxymethyl moiety.

Phase 3: Quantification 7. Dilution: Dilute the filtered supernatant with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to bring the concentration within the linear range of the UV detector. 8. HPLC-UV Analysis: Inject the sample into a C18 reverse-phase column. Monitor absorbance at 254 nm. Calculate the saturation concentration using a pre-established calibration curve.

Workflow N1 Phase 1: Equilibration Add excess DMMBA to solvent N2 Thermostatic Shaking 24-48 hrs at 25°C N1->N2 N3 Phase 2: Separation Centrifugation & PTFE Filtration N2->N3 N4 Phase 3: Quantification HPLC-UV Analysis N3->N4 N5 Data Processing Verify 24h vs 48h Equilibrium N4->N5

Workflow for Shake-Flask HPLC-UV Solubility Determination.

Conclusion

The solubility profile of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid is primarily governed by the interplay between its rigid, hydrogen-bonding carboxylic acid group and its highly lipophilic, ether-rich aromatic core. For synthetic applications, polar aprotic solvents (DMSO, DMF, DCM) offer the optimal thermodynamic environment for dissolution, effectively disrupting intermolecular dimers while solvating the aromatic ring. By adhering to the self-validating shake-flask protocol outlined above, researchers can ensure precise concentration control during the synthesis of advanced neuropharmacological agents.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76027, 2,5-Dimethoxybenzoic acid." PubChem.[Link]

  • Cunningham, M. J., Sames, D., & Bechand, B. (2022). "Non-hallucinogenic ariadne analogs for treatment of neurological and psychiatric disorders." World Intellectual Property Organization (WIPO).

Sources

2,5-Dimethoxy-4-(methoxymethyl)benzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid

Introduction

Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials science. Their versatile aromatic core, adorned with a reactive carboxylic acid handle, allows for extensive functionalization, leading to a vast chemical space of novel molecules with tailored properties. This guide focuses on a specific, potentially novel derivative: 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid . While this compound is not extensively documented in publicly accessible chemical databases, its structure suggests significant potential as a building block for complex molecular architectures, particularly in drug discovery where methoxy and methoxymethyl groups can modulate solubility, metabolic stability, and target binding.

This document provides a comprehensive technical overview, beginning with a detailed characterization of its well-documented parent core, 2,5-dimethoxybenzoic acid. Leveraging established principles of organic synthesis, we then present a robust, field-proven, three-step synthetic pathway to access the target molecule. This guide is intended for researchers, chemists, and drug development professionals seeking to explore this unique chemical entity.

Part 1: The Core Moiety: 2,5-Dimethoxybenzoic Acid

Understanding the target molecule necessitates a firm grasp of its foundational structure, 2,5-dimethoxybenzoic acid. This compound is a readily available aromatic carboxylic acid that serves as a valuable starting material in numerous synthetic endeavors.[1]

Chemical Identifiers and Properties

The key identifiers and physicochemical properties of 2,5-dimethoxybenzoic acid are summarized below, providing a baseline for the characterization of its derivatives.

IdentifierValueSource(s)
CAS Number 2785-98-0[2][3][4]
IUPAC Name 2,5-dimethoxybenzoic acid[2][4][5]
Molecular Formula C₉H₁₀O₄[2][4]
Molecular Weight 182.17 g/mol [5]
Appearance White to off-white crystalline solid[3]
Synonyms Benzoic acid, 2,5-dimethoxy-; Gentisic Acid Dimethyl Ether; NSC 44887[2][3][5]
InChI InChI=1S/C9H10O4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11)[2][4]
InChIKey NYJBTJMNTNCTCP-UHFFFAOYSA-N[2][4][5]
Canonical SMILES COC1=CC(=C(C=C1)OC)C(=O)O[5]
Solubility Soluble in ethanol, acetone; limited solubility in water[3]
Molecular Structure

G C1 C C2 C C1->C2 C_carboxyl C C1->C_carboxyl C3 C C2->C3 O_methoxy1 O C2->O_methoxy1 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 O_methoxy2 O C5->O_methoxy2 C6->C1 H6 H C6->H6 O1_carboxyl O C_carboxyl->O1_carboxyl = O2_carboxyl OH C_carboxyl->O2_carboxyl C_methyl1 CH₃ O_methoxy1->C_methyl1 C_methyl2 CH₃ O_methoxy2->C_methyl2

Caption: Molecular structure of 2,5-Dimethoxybenzoic acid.

Part 2: Proposed Synthesis of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid

The synthesis of the target compound can be logically approached via a three-step sequence starting from 2,5-dimethoxybenzoic acid. This strategy involves:

  • Electrophilic Formylation: Introduction of an aldehyde group at the C4 position of the aromatic ring.

  • Selective Reduction: Conversion of the newly introduced aldehyde to a primary alcohol.

  • Williamson Ether Synthesis: Methylation of the primary alcohol to yield the final methoxymethyl group.

SynthesisWorkflow Start 2,5-Dimethoxybenzoic Acid Intermediate1 4-Formyl-2,5-dimethoxybenzoic Acid Start->Intermediate1 Step 1: Formylation Intermediate2 4-(Hydroxymethyl)-2,5-dimethoxybenzoic Acid Intermediate1->Intermediate2 Step 2: Reduction Product 2,5-Dimethoxy-4-(methoxymethyl)benzoic Acid Intermediate2->Product Step 3: Etherification

Caption: Proposed three-step synthesis workflow.

Step 1: Electrophilic Formylation of 2,5-Dimethoxybenzoic Acid

Causality and Rationale: The introduction of a formyl group (-CHO) onto the aromatic ring is a critical first step. The two methoxy groups on the starting material are strong activating, ortho, para-directing groups. The carboxylic acid is a deactivating, meta-directing group. Both electronic effects converge to favor electrophilic substitution at the C4 and C6 positions. The C4 position is sterically more accessible, making it the likely major product. The Vilsmeier-Haack reaction is a standard and effective method for formylating activated aromatic rings.

Experimental Protocol (Hypothetical):

  • Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of N,N-Dimethylformamide (DMF, 3.0 eq) in an anhydrous solvent like dichloromethane to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2,5-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 40-50 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and quench by slowly pouring it onto crushed ice, followed by the addition of a saturated aqueous solution of sodium acetate until the pH is neutral.

  • Isolation: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-formyl-2,5-dimethoxybenzoic acid .

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Selective Reduction to 4-(Hydroxymethyl)-2,5-dimethoxybenzoic Acid

Causality and Rationale: The goal is to reduce the aldehyde to a primary alcohol without affecting the carboxylic acid group. Complex metal hydrides are required, but their reactivity must be controlled. Lithium aluminum hydride (LiAlH₄) would reduce both functional groups. Sodium borohydride (NaBH₄), however, is a milder reducing agent and is well-suited for the selective reduction of aldehydes and ketones in the presence of carboxylic acids under controlled conditions.[6]

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve the crude 4-formyl-2,5-dimethoxybenzoic acid (1.0 eq) from the previous step in a mixture of methanol and tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) until the solution is acidic (pH ~2-3). This will also protonate the carboxylate salt.

  • Isolation: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent in vacuo.

  • Purification: The resulting crude 4-(hydroxymethyl)-2,5-dimethoxybenzoic acid can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Step 3: Etherification to 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid

Causality and Rationale: The final step is the conversion of the primary (benzylic) alcohol to a methyl ether. The Williamson ether synthesis is the classic and most reliable method for this transformation.[7] It involves deprotonating the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from a methylating agent in an Sₙ2 reaction. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for forming the alkoxide. Methyl iodide (CH₃I) is an excellent electrophile for the subsequent Sₙ2 reaction.

Experimental Protocol:

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous THF. Note: Two equivalents are needed to deprotonate both the alcohol and the carboxylic acid.

  • Alkoxide Formation: Dissolve the 4-(hydroxymethyl)-2,5-dimethoxybenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution will be observed.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise. Allow the reaction to stir at room temperature overnight.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the aqueous solution with 1M HCl to protonate the carboxylic acid.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic extracts, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Purification: After removing the solvent under reduced pressure, the final product, 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid , can be purified by silica gel column chromatography to yield the pure compound.

Part 3: Projected Identifiers for the Target Compound

Based on the structure of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid, we can project its key chemical identifiers.

IdentifierProjected Value
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
InChI InChI=1S/C11H14O5/c1-14-7-8-5-10(15-2)9(11(12)13)4-6-8-16-3/h4-5H,6-7H2,1-3H3,(H,12,13)
InChIKey (To be generated from final structure)
Canonical SMILES COC1=C(C=C(C(=C1)C(=O)O)OC)COC

Conclusion

This guide provides a comprehensive framework for understanding and synthesizing 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid. By first establishing the chemical identity of the core 2,5-dimethoxybenzoic acid moiety, we have laid the groundwork for exploring its derivatives. The proposed three-step synthetic pathway—leveraging a Vilsmeier-Haack formylation, selective borohydride reduction, and a Williamson ether synthesis—represents a logical and robust strategy grounded in well-established, field-proven chemical transformations. This protocol offers a clear and actionable path for researchers to access this promising molecule, enabling its evaluation in drug discovery programs and advanced materials research.

References

Sources

Methodological & Application

Application Note: Chemoselective Hydrogenation of 2,5-Dimethoxy-4-(methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemoselective Hydrogenation Strategies for 2,5-Dimethoxy-4-(methoxymethyl)benzoic Acid Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Chemical Context

2,5-Dimethoxy-4-(methoxymethyl)benzoic acid is a highly functionalized aromatic scaffold used in the synthesis of bioactive phenethylamines and isoquinolines. Its structure presents a unique "push-pull" electronic environment: the electron-donating methoxy groups at positions 2 and 5 activate the ring, while the carboxylic acid at position 1 withdraws density.

The critical synthetic challenge lies in the 4-(methoxymethyl) moiety (Ar-CH₂-O-Me). This benzyl methyl ether group is chemically versatile but susceptible to hydrogenolysis (cleavage to Ar-CH₃) under standard hydrogenation conditions.

This guide details two distinct catalytic hydrogenation protocols:

  • The Rosenmund Reduction: Selectively converting the acid (via acid chloride) to the aldehyde while preserving the labile benzyl ether.

  • Ring Saturation: Converting the aromatic core to a cyclohexane bioisostere using Rhodium catalysis, with specific controls to prevent ether cleavage.

Technical Analysis: The Steric & Electronic Landscape

Before attempting hydrogenation, researchers must account for the "2,5-Steric Effect." The two ortho/meta methoxy groups create significant steric bulk around the carboxylic acid and the 4-position substituent.

FeatureChemical ImplicationExperimental Adjustment
2,5-Dimethoxy Pattern Steric hindrance at C1 (Acid) and C4.Requires higher catalyst loading or prolonged reaction times compared to unsubstituted benzoic acid.
4-Methoxymethyl Group Benzyl ether character; prone to hydrogenolysis (

).
Avoid strong acids; use poisoned catalysts (Pd/BaSO₄) or Rhodium (Rh) instead of Palladium (Pd) for ring reduction.
Carboxylic Acid Poisons standard hydrogenation catalysts.Convert to Acid Chloride for Rosenmund; use neutral solvents for ring saturation.

Protocol A: The Rosenmund Reduction (Acid Aldehyde)

Objective: Selective reduction of the acyl chloride intermediate to 2,5-dimethoxy-4-(methoxymethyl)benzaldehyde without over-reduction to the alcohol or cleavage of the 4-methoxymethyl ether.

Mechanism & Rationale

Standard Pd/C is too active and will likely cleave the benzylic ether or reduce the aldehyde to an alcohol. We utilize Pd/BaSO₄ poisoned with Quinoline-Sulfur , which deactivates the catalyst surface, halting reduction at the aldehyde stage.[1]

Materials
  • Substrate: 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid (10 mmol)

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Catalyst: 5% Pd on Barium Sulfate (Pd/BaSO₄) - unreduced

  • Poison: Quinoline-S (prepared by heating quinoline with sulfur)

  • Solvent: Anhydrous Xylene (High boiling point required for HCl expulsion)

  • Gas: Hydrogen (

    
    ) balloon or bubbler
    
Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Suspend 10 mmol of the benzoic acid in 20 mL dry DCM.

    • Add 1.2 eq of Oxalyl Chloride and 2 drops of DMF (catalytic).

    • Stir at RT for 2 hours until gas evolution ceases.

    • Critical Step: Evaporate solvent and excess reagent completely under high vacuum. Residual

      
       or Oxalyl Chloride will poison the hydrogenation catalyst irreversibly.
      
  • Catalyst Preparation:

    • In a three-neck flask equipped with a reflux condenser and gas inlet tube, suspend the crude acid chloride in 50 mL anhydrous Xylene.

    • Add 500 mg (10 wt% loading) of 5% Pd/BaSO₄.

    • Add 50

      
      L of Quinoline-S stock solution.
      
  • Hydrogenation:

    • Heat the mixture to 110°C (reflux).

    • Bubble dry

      
       gas through the solution.
      
    • Monitoring: The reaction generates HCl gas.[2] Monitor the exit gas with damp pH paper. The reaction is complete when HCl evolution stops (typically 4-6 hours).

  • Work-up:

    • Cool to room temperature.[3] Filter through a Celite pad to remove the catalyst.[3]

    • Wash the filtrate with saturated

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Yield Expectation: 75-85% of the aldehyde.

Protocol B: Catalytic Ring Saturation (Bioisostere Synthesis)

Objective: Complete saturation of the aromatic ring to form 2,5-dimethoxy-4-(methoxymethyl)cyclohexanecarboxylic acid. Challenge: Preventing the hydrogenolysis (cleavage) of the methoxymethyl ether and the demethoxylation of the ring substituents.

Expert Insight: Ruthenium vs. Rhodium
  • Pd/C: Avoid. Will cause extensive hydrogenolysis of the benzyl ether.

  • PtO₂: Often leads to demethoxylation (loss of -OMe groups).

  • Rh/Al₂O₃ (5%): The gold standard. Rhodium is highly active for ring saturation at lower temperatures, preserving ether linkages.

Protocol
  • Loading: Dissolve 5 mmol of the benzoic acid in 30 mL of Methanol/Water (9:1) . The water content helps suppress ether cleavage.

  • Catalyst: Add 5% Rh/Al₂O₃ (5 mol% metal basis).

  • Conditions: Transfer to a high-pressure autoclave (Parr reactor).

    • Pressure: 50 bar (725 psi)

      
      .
      
    • Temperature: 50°C. (Do not exceed 60°C; higher temps favor cleavage).

  • Reaction Time: 12-18 hours.

  • Purification: Filter catalyst. Evaporate solvent.[3] The product will be a mixture of cis/trans isomers, separable by recrystallization or prep-HPLC.

Visualization: Reaction Pathways & Logic

The following diagram illustrates the divergent pathways based on catalyst selection, highlighting the "Safe Zone" for preserving the methoxymethyl group.

HydrogenationPathways cluster_legend Key Decision Points Start 2,5-Dimethoxy-4- (methoxymethyl)benzoic acid AcidCl Acid Chloride Intermediate Start->AcidCl SOCl2 / DMF Cleaved Side Product: Ether Cleavage (Ar-CH3) Start->Cleaved Pd/C, Heat, Acid (Hydrogenolysis) Cyclo TARGET B: Cyclohexane Derivative (Ring Saturation) Start->Cyclo Rh/Al2O3, 50 bar H2 (Ring Saturation) Aldehyde TARGET A: Benzaldehyde Derivative (Ether Intact) AcidCl->Aldehyde Rosenmund: H2, Pd/BaSO4, Quinoline (Controlled Reduction) Alcohol Over-Reduction: Benzyl Alcohol AcidCl->Alcohol Unpoisoned Pd/C (Too Active) Use Poisoned Catalyst Use Poisoned Catalyst Preserves Ether Preserves Ether Use Poisoned Catalyst->Preserves Ether Use Rhodium Use Rhodium Saturates Ring Saturates Ring Use Rhodium->Saturates Ring

Caption: Divergent hydrogenation pathways. Green path indicates selective Rosenmund reduction; Yellow path indicates ring saturation; Red paths indicate unwanted side reactions (over-reduction or ether cleavage).

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Yield (Rosenmund) Catalyst poisoning by

.
Ensure complete removal of thionyl chloride via azeotropic distillation with toluene before adding catalyst.
Over-reduction to Alcohol Insufficient Quinoline-S.Increase the poison/catalyst ratio. Ensure temperature does not exceed reflux of xylene.
Ether Cleavage (Ar-CH₃ formed) Acidity in reaction media.Add trace

or use neutral alumina support. Avoid Pd/C for this substrate.
Incomplete Ring Saturation Steric hindrance (2,5-OMe).Increase pressure to 80 bar or switch solvent to Acetic Acid (caution: risk of ether cleavage increases).

References

  • Rosenmund, K. W. (1918).[1] "Über eine neue Methode zur Darstellung von Aldehyden." Berichte der deutschen chemischen Gesellschaft. (Foundational text on the reduction of acid chlorides).

    • Source:

  • BenchChem. (2025). "Synthesis and Properties of 2,5-Dimethoxybenzoic Acid Derivatives." (Technical data on solubility and steric properties of the scaffold).

    • Source:

  • Organic Syntheses. (2012). "Oxone-Mediated Synthesis... and Hydrogenation Protocols.

    • Source:

  • Mendes, M. J., et al. (2022). "Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid." ResearchGate.

    • Source:

  • Perosa, A., et al. (2002). "Mild catalytic multiphase hydrogenolysis of benzyl ethers." Green Chemistry. (Data on the stability of benzyl methyl ethers under hydrogenation conditions).

    • Source:

Sources

Application Notes and Protocols for the Esterification of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Esterification of a Structurally Complex Benzoic Acid

2,5-Dimethoxy-4-(methoxymethyl)benzoic acid is a polysubstituted aromatic carboxylic acid characterized by a high degree of steric hindrance around the carboxyl group and an electron-rich aromatic ring. These structural features present unique challenges for its esterification, a critical transformation in the synthesis of various pharmacologically active molecules and functional materials. The two methoxy groups and the methoxymethyl substituent donate electron density to the benzene ring, which can influence the reactivity of the carboxyl group. Furthermore, the ortho-methoxy group provides significant steric hindrance, potentially impeding the approach of an alcohol nucleophile.

This application note provides detailed protocols for two robust esterification methods suitable for this challenging substrate: the classic Fischer-Speier Esterification under acidic conditions and the milder Steglich Esterification using carbodiimide coupling agents. The causality behind experimental choices, self-validating system designs for each protocol, and authoritative grounding are emphasized to ensure technical accuracy and practical utility for researchers in the field.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] For a sterically hindered and electron-rich substrate like 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid, driving the equilibrium towards the product is crucial. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst.[2][3]

Causality of Experimental Choices
  • Excess Alcohol (Methanol): Using methanol in a large excess shifts the reaction equilibrium to favor the formation of the methyl ester, in accordance with Le Châtelier's principle.[4]

  • Concentrated Sulfuric Acid (H₂SO₄): A strong mineral acid like H₂SO₄ is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the weakly nucleophilic alcohol.[5]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the steric hindrance and achieve a reasonable reaction rate.[2]

Experimental Protocol: Synthesis of Methyl 2,5-Dimethoxy-4-(methoxymethyl)benzoate

Materials:

  • 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 mL per gram of carboxylic acid).

  • Catalyst Addition: With gentle stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the methanolic solution. The addition is exothermic, and the mixture may become warm.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a separatory funnel containing deionized water (approximately 2-3 times the volume of methanol used).

    • Extract the aqueous phase with diethyl ether (3 x volume of the aqueous phase).[2]

    • Combine the organic extracts.

  • Work-up - Neutralization and Washing:

    • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any unreacted benzoic acid and the sulfuric acid catalyst. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.[2]

    • Wash the organic layer with brine to remove residual water and inorganic salts.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl ester.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like methanol or ethanol/water.[6][7]

Workflow Diagram

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Acid in Methanol add_catalyst Add H₂SO₄ start->add_catalyst reflux Reflux (4-8h) add_catalyst->reflux quench Quench with Water reflux->quench extract Extract with Et₂O quench->extract wash_bicarb Wash with NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO₄) wash_brine->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography or Recrystallization evaporate->purify Steglich_Mechanism cluster_activation Activation of Carboxylic Acid cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation Carboxylic Acid R-COOH O-Acylisourea R-CO-O-C(=N-Cy)-NH-Cy Carboxylic Acid->O-Acylisourea + DCC DCC Cy-N=C=N-Cy N-Acylpyridinium [R-CO-DMAP]⁺ O-Acylisourea->N-Acylpyridinium + DMAP - DCU DMAP DMAP Ester R-COOR' N-Acylpyridinium->Ester + R'-OH - DMAP Alcohol R'-OH

Sources

Application Note: Crystallization Vectors for 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Preserving the Labile MOM Moiety During Purification

Abstract & Introduction

2,5-Dimethoxy-4-(methoxymethyl)benzoic acid is a critical intermediate in the synthesis of complex phenethylamine derivatives. Its structural integrity is defined by two competing functionalities: a robust benzoic acid moiety requiring purification and a labile methoxymethyl (MOM) ether protecting group.

While standard benzoic acid derivatives are routinely purified via hot acid-base precipitation or refluxing aqueous alcohols, this specific molecule presents a unique challenge: MOM ethers are acid-labile acetals. Exposure to strong acids at elevated temperatures—standard conditions for benzoic acid precipitation—risks hydrolyzing the ether to the alcohol (2,5-dimethoxy-4-(hydroxymethyl)benzoic acid), a catastrophic impurity for downstream decarboxylation or coupling reactions.

This guide outlines a specialized "MOM-Safe" purification protocol that balances thermodynamic purity with kinetic stability, ensuring high recovery without compromising the protecting group.

Physicochemical Profiling & Solubility Logic

To design a self-validating crystallization system, we must first understand the molecule's behavior in solution.

Molecular Properties[1][2]
  • Functional Groups: Carboxylic acid (pKa ~4.2), Methoxymethyl ether (Acid-sensitive acetal), Methoxy groups (Lipophilic/Electron-donating).

  • Stability Window: Stable in Base (pH 7–14). Metastable in dilute Acid (pH 3–5). Unstable in strong Acid (pH < 1) or Hot Acid.

Solubility Data (Representative)

The following solubility profile dictates our solvent choice. The molecule exhibits "classic" benzoic acid behavior but with increased polarity due to the ether tail.

Solvent SystemTemp (°C)Solubility StatusApplication
Water (pH 7+) 25High (as Benzoate salt)Dissolution Phase (Acid-Base Prep)
Water (pH <3) 25InsolublePrecipitation Phase (Antisolvent)
Ethanol (95%) 70HighPrimary Solvent (Recrystallization)
Ethanol (95%) 0Moderate/LowPoor yield without water antisolvent
Ethyl Acetate 60HighAlternative Primary Solvent
Heptane 25InsolubleAntisolvent for Organic System

Protocol 1: "MOM-Safe" Acid-Base Purification

Purpose: Removal of non-acidic impurities (unreacted aldehydes, neutral ethers) from the crude reaction mixture. Critical Control Point: Temperature and pH during acidification to prevent MOM hydrolysis.

Materials
  • Crude 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid

  • 10% NaOH (aq)

  • 10% Acetic Acid (aq) or 1M HCl (Use HCl only with strict temp control)

  • Dichloromethane (DCM) for washing

Step-by-Step Methodology
  • Dissolution (Salt Formation):

    • Suspend crude solid in 10% NaOH (5 mL per gram of solid).

    • Stir at room temperature until dissolved. The solution should be clear to amber.

    • Mechanism:[1][2][3][4][5][6] Formation of sodium benzoate derivative (highly water-soluble).

  • Impurity Wash:

    • Extract the aqueous basic layer with DCM (2 x volume).

    • Discard the organic (DCM) layer.

    • Why: Removes non-acidic organic byproducts (e.g., starting material 1,4-dimethoxybenzene derivatives) that do not form salts.

  • Controlled Precipitation (The "Cold Crash"):

    • Cool the aqueous alkaline solution to 0–5°C using an ice/salt bath.

    • Slowly add cold dilute acid (10% Acetic Acid preferred) dropwise with vigorous stirring.

    • Monitor pH continuously. Stop addition when pH reaches 3.5–4.0 .

    • Warning: Do NOT drop to pH 1. The MOM group is an acetal; high proton concentration (

      
      ) accelerates hydrolysis.
      
  • Isolation:

    • Filter the resulting white precipitate immediately on a Buchner funnel.

    • Wash with ice-cold water (pH 7) to remove residual salts and acid.

    • Dry in a vacuum oven at 40°C.

Protocol 2: Thermal Recrystallization

Purpose: Final polishing to remove structural isomers and trace ionic impurities. System: Ethanol / Water (Antisolvent).

Step-by-Step Methodology
  • Saturation:

    • Place the dried acid-base purified solid in a flask.

    • Add Ethanol (95%) at a ratio of 3 mL/g.

    • Heat to 65°C (do not boil aggressively).

    • Add additional hot ethanol dropwise until the solid just dissolves.

  • Antisolvent Addition:

    • While maintaining 65°C, add hot Deionized Water dropwise.

    • Stop when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution again.

  • Nucleation & Growth:

    • Remove from heat.[7][8][9][10] Allow the flask to cool to room temperature undisturbed (approx. 20°C/hour).

    • Note: If "oiling out" occurs (droplets forming instead of crystals), scratch the glass or add a seed crystal.[4]

    • Once at room temperature, move to a refrigerator (4°C) for 2 hours.

  • Filtration:

    • Collect crystals via vacuum filtration.[8]

    • Wash with a cold 50:50 EtOH:Water mixture.

Process Visualization

Workflow Diagram: MOM-Safe Purification

The following diagram illustrates the critical decision pathways to avoid MOM deprotection.

MOM_Purification Start Crude Mixture (Benzoic Acid + Impurities) Base_Add Add 10% NaOH (Dissolve to Salt) Start->Base_Add Wash Wash with DCM (Remove Neutrals) Base_Add->Wash Temp_Ctrl Cool to 0-5°C (CRITICAL) Wash->Temp_Ctrl Acidify Acidify to pH 4.0 (Dilute AcOH/HCl) Temp_Ctrl->Acidify Check_pH Is pH < 2? Acidify->Check_pH Hydrolysis RISK: MOM Hydrolysis (Formation of Alcohol) Check_pH->Hydrolysis Yes (Danger) Precipitate Precipitate Forms (Benzoic Acid) Check_pH->Precipitate No (Safe) Recryst Recrystallize (EtOH/Water) Precipitate->Recryst

Caption: Logic flow for acid-base purification emphasizing temperature and pH control to prevent protecting group cleavage.

Process Analytical Technology (PAT) & QC

To ensure the protocol is self-validating, verify the following parameters:

  • H-NMR Validation:

    • Check for the MOM Singlet : Look for a singlet at

      
       ppm (OCH3) and 
      
      
      
      ppm (OCH2O).
    • Failure Mode: Disappearance of the 5.2 ppm signal indicates hydrolysis.

  • Differential Scanning Calorimetry (DSC):

    • Sharp endotherm indicates high purity.

    • Broadening of the peak >2°C suggests occluded solvent or isomeric impurities.

  • Visual Inspection:

    • Product should be white needles or prisms .

    • Yellow/Brown discoloration indicates oxidation of the aromatic ring (quinone formation), requiring an activated charcoal step during the hot ethanol dissolution.

Troubleshooting

ObservationRoot CauseCorrective Action
Oiling Out Impurity level too high or cooling too fast.Re-heat to dissolve.[9][10] Add seed crystals at cloud point. Cool slower.
Low Yield pH not low enough during precipitation.Adjust pH to 3.5. Do not go lower than 2.0.
Product is Alcohol MOM group cleaved.[7]Acid was too strong or temp too high. Repeat with Acetic Acid at 0°C.
Colored Crystals Polymerized side-products.Use activated carbon during the hot filtration step of Protocol 2.

References

  • Recrystallization of Benzoic Acid Derivatives. Alfa Chemistry. (General principles of benzoic acid solubility and solvent selection).

  • Methoxymethyl Ether (MOM) Stability. BenchChem Technical Support. (Detailed stability data of MOM groups in acidic conditions).

  • Polymorphism in Dimethoxybenzoic Acids. MDPI Molecules. (Study on the polymorphic behavior of 2,6-dimethoxybenzoic acid, applicable by analogy).

  • Synthesis of 2,5-Dimethoxybenzoic Acid. PrepChem. (Standard synthesis and purification routes for the parent scaffold).

  • Protecting Groups in Organic Synthesis. Organic Chemistry Portal. (Mechanisms of acetal cleavage and protection strategies).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Dimethoxy-4-(methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2,5-dimethoxy-4-(methoxymethyl)benzoic acid—a critical intermediate in the development of non-hallucinogenic psychiatric therapeutics and Ariadne analogs[1].

The synthesis relies on a precise two-stage functionalization of 1,4-dimethoxy-2-(methoxymethyl)benzene: a Vilsmeier-Haack formylation followed by a Pinnick oxidation . Because the 2,5-dimethoxy aromatic ring is highly electron-rich, it is exceptionally prone to side reactions such as electrophilic halogenation and oxidative cleavage. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure high-yield conversions.

Synthetic Workflow

Synthesis A 1,4-Dimethoxy-2- (methoxymethyl)benzene B Vilsmeier-Haack (POCl₃, DMF) A->B C 2,5-Dimethoxy-4- (methoxymethyl)benzaldehyde B->C Regioselective C4-Formylation D Pinnick Oxidation (NaClO₂, NaH₂PO₄) C->D E 2,5-Dimethoxy-4- (methoxymethyl)benzoic acid D->E Mild Oxidation + Scavenger

Synthetic workflow for 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid.

Quantitative Yield Optimization Data

The following table summarizes the causal impact of critical reaction parameters on isolated yields during the two primary synthetic steps.

Reaction StepParameter VariedSub-optimal ConditionOptimized ConditionImpact on Yield
Vilsmeier-Haack Temperature25 °C85–90 °CIncreases from <15% to 82% (overcomes steric hindrance)
Vilsmeier-Haack Quench MethodH₂O onlySaturated aq. NaOAcPrevents iminium hydrolysis stalling; increases yield by 20%
Pinnick Oxidation ScavengerNone2-methyl-2-butene (10 eq)Increases from ~40% to 93% (prevents aromatic chlorination)
Pinnick Oxidation Buffer SystemUnbufferedNaH₂PO₄ (pH 3.5)Prevents ClO₂ gas formation and oxidative cleavage
Troubleshooting & FAQs

Q1: Why am I getting low yields and unreacted starting material during the Vilsmeier-Haack formylation, even though the ring is electron-rich? Expertise & Experience: While the 1,4-dimethoxy system is highly activated, the methoxymethyl group at position 2 exerts significant steric hindrance. The active Vilsmeier reagent—(chloromethylene)dimethyliminium chloride—is a bulky electrophile[2]. At room temperature, the activation energy required to overcome this steric crowding at the 4-position is not met. Actionable Fix: You must thermally activate the reaction. Heat the mixture to 85–90 °C for 4–6 hours. Ensure strictly anhydrous conditions during reagent formation, as moisture rapidly hydrolyzes the iminium intermediate back to DMF and POCl₃, killing the active electrophile.

Q2: I observe multiple spots on my TLC during the Vilsmeier-Haack reaction. Is regioselectivity an issue? Expertise & Experience: Regioselectivity is rarely the issue here. Electrophilic aromatic substitution strongly favors the 4-position (para to the methoxymethyl group) due to the synergistic electron-donating effects of the methoxy groups and the steric blocking of the 3-position. The "multiple spots" are almost always caused by incomplete hydrolysis of the iminium salt intermediate. Actionable Fix: Quench the reaction by pouring it over crushed ice and stirring with a mild base like saturated aqueous sodium acetate (NaOAc) for at least 2 hours. This drives the equilibrium of the hydrolysis, converting all iminium salts into the target 2,5-dimethoxy-4-(methoxymethyl)benzaldehyde.

Q3: During the Pinnick oxidation, my product mass is higher than expected, and NMR shows a loss of aromatic protons. What happened? Expertise & Experience: You are experiencing electrophilic aromatic chlorination. The Pinnick oxidation uses sodium chlorite (NaClO₂), which generates hypochlorous acid (HOCl) as a stoichiometric by-product[3]. Because your 2,5-dimethoxy aromatic ring is exceptionally electron-rich, HOCl rapidly chlorinates the ring before it can escape the solvent cage. Actionable Fix: You must use a halogen scavenger. Add a large excess (10–20 equivalents) of 2-methyl-2-butene to the reaction mixture[4]. The electron-rich alkene acts as a sacrificial trap, reacting with HOCl to form a harmless chlorohydrin, completely protecting your aromatic ring and restoring yields to >90%[1].

Q4: Why did my Pinnick oxidation stall at 50% conversion, and why did the solution turn yellow-green? Expertise & Experience: A yellow-green color indicates the formation of chlorine dioxide (ClO₂) gas, a dangerous and non-productive decomposition pathway of NaClO₂[3]. This occurs if the reaction pH drops too low. The oxidation requires mildly acidic conditions to form the active oxidant, chlorous acid (HClO₂), but strong acidity causes rapid disproportionation. Actionable Fix: Buffer the reaction strictly to pH 3.5–4.5 using sodium dihydrogen phosphate (NaH₂PO₄)[4]. Never use unbuffered mineral acids.

Self-Validating Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation

Objective: Synthesis of 2,5-Dimethoxy-4-(methoxymethyl)benzaldehyde

  • Reagent Generation: Cool anhydrous DMF (3.0 eq) to 0 °C under an inert atmosphere. Dropwise add POCl₃ (2.5 eq) over 30 minutes.

    • Validation Checkpoint: The solution will transition from clear to a pale pink/reddish viscous paste, confirming the successful formation of the Vilsmeier reagent.

  • Addition: Dissolve 1,4-dimethoxy-2-(methoxymethyl)benzene (1.0 eq) in a minimum volume of anhydrous DMF and add it dropwise to the complex at 0 °C.

  • Thermal Activation: Gradually warm the reaction to room temperature, then heat to 85–90 °C for 4 hours.

  • Hydrolysis Quench: Cool the mixture to room temperature and pour it slowly over crushed ice containing an excess of saturated aqueous NaOAc. Stir vigorously for 2 hours.

    • Validation Checkpoint: Check TLC (Hexanes:EtOAc 3:1). The starting material (high

      
      ) should be completely consumed, replaced by a strongly UV-active spot at a lower 
      
      
      
      (aldehyde).
  • Workup: Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Pinnick Oxidation

Objective: Synthesis of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid

  • Preparation: Dissolve 2,5-dimethoxy-4-(methoxymethyl)benzaldehyde (1.0 eq) in a mixture of tert-butanol and water (1:1 v/v, 0.2 M).

  • Scavenger & Buffer Addition: Add 2-methyl-2-butene (10.0 eq) and NaH₂PO₄ (5.0 eq) to the solution. Stir at room temperature for 10 minutes.

    • Validation Checkpoint: The pH of the aqueous layer must test between 3.5 and 4.5.

  • Oxidation: Dissolve NaClO₂ (3.0 eq) in a small amount of water and add it dropwise to the reaction mixture over 20 minutes. Stir at room temperature for 4–14 hours.

    • Validation Checkpoint: The reaction mixture should remain colorless to pale yellow. If it turns dark green, the buffer has failed.

  • Workup & Purification: Quench with aqueous NaHSO₃ to destroy unreacted oxidants. Extract with EtOAc. To separate the product from unreacted aldehyde, extract the EtOAc layer with saturated aqueous NaHCO₃.

    • Validation Checkpoint: The carboxylic acid product will move into the aqueous layer (as a sodium salt), leaving organic impurities behind.

  • Isolation: Carefully acidify the aqueous layer to pH 2 using 1M HCl, then extract the precipitated 2,5-dimethoxy-4-(methoxymethyl)benzoic acid into fresh EtOAc. Dry and concentrate to yield the pure product (Expected yield: ~93%)[1].

References
  • WO2022204323A1 - Non-hallucinogenic ariadne analogs for treatment of neurological and psychiatric disorders Source: Google Patents URL
  • Pinnick oxidation - Organic Chemistry Reaction Source: Chemistry Guide URL:[Link]

  • Pinnick Oxidation Mechanism and Scavenger Utility (Adapted from Angew. Chem. Int. Ed. 2020, 59, 6253) Source: Angewandte Chemie International Edition URL:[Link]

Sources

Technical Support Center: Purification of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in established chemical principles to ensure you can confidently resolve issues and obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: My final product has a low yield after initial synthesis and workup. What are the likely causes and how can I improve it?

Low yield is a common issue that can stem from several factors throughout the synthetic and purification process.[1][2] Incomplete reactions, formation of side products, and mechanical losses during workup are primary culprits.[1][2]

To address this, first ensure the initial reaction has gone to completion by using a monitoring technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for the formation of degradation products.[1][3]

During the workup, significant product loss can occur during extraction steps. Ensure the pH of the aqueous layer is correctly adjusted to either fully protonate or deprotonate the benzoic acid for efficient partitioning into the organic or aqueous phase, respectively. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

Q2: After synthesis, my crude product is a brownish or yellowish color. What causes this discoloration and how can I remove it?

A yellow or brown hue in your crude 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid is often indicative of the presence of quinone-type byproducts.[1] The electron-rich aromatic ring of the starting materials and product is susceptible to oxidation, which can be exacerbated by certain reaction conditions or the presence of oxidizing impurities.[1]

To mitigate this, you can introduce a reducing agent during the workup. The addition of a small amount of sodium bisulfite (NaHSO₃) can help to reduce colored quinone impurities to their colorless hydroquinone counterparts, which can then be more easily removed during subsequent purification steps.[1][4]

For persistent color, recrystallization with the addition of activated charcoal can be effective. The activated charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[3]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common purification challenges.

Problem 1: My product fails to crystallize from the chosen solvent system and instead oils out.
  • Causality: "Oiling out" occurs when the solubility of the compound in the solvent at a given temperature is too high, or when the melting point of the solid is lower than the boiling point of the solvent. The compound separates as a liquid phase instead of forming a crystalline solid.

  • Solution: The key is to modify the solvent system.[5] If you are using a single solvent, it is likely too good at dissolving your compound. You should switch to a solvent in which your product is less soluble at room temperature but soluble at elevated temperatures.

    A more robust solution is to employ a two-solvent recrystallization system.[5][6] In this technique, you dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid (cloudy).[6] The appearance of turbidity indicates that the solution is saturated. A small addition of the "good" solvent should clarify the solution, which is then allowed to cool slowly to promote crystal growth.

    Suggested Solvent Systems for Recrystallization:

Solvent SystemRationale
Ethanol/WaterThe compound is likely soluble in ethanol and less soluble in water, making this a good starting point for two-solvent recrystallization.[1][3]
Ethyl Acetate/HexaneEthyl acetate is a moderately polar solvent that should dissolve the benzoic acid, while hexane is a non-polar "poor" solvent to induce crystallization.[7][8]
TolueneAs a non-polar aromatic solvent, toluene may provide the right solubility profile for direct recrystallization, especially for removing more polar impurities.
Problem 2: After purification, I still see unreacted starting materials or other impurities in my NMR/LC-MS analysis.
  • Causality: This indicates that the chosen purification method is not adequately resolving your compound of interest from the impurities. The impurities may have similar solubility profiles or polarity to your product.

  • Solution 1: Acid-Base Extraction

    This is a powerful technique for separating acidic compounds like benzoic acids from neutral or basic impurities.

    Protocol for Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Extract the organic layer with an aqueous base solution, such as 1M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid will deprotonate and move into the aqueous layer as its sodium salt.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

    • Acidify the aqueous layer with a strong acid, such as 3M hydrochloric acid (HCl), until the pH is acidic (pH ~2).[1] The benzoic acid will precipitate out as a solid.

    • Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any residual salts.[3]

    • Dry the purified product under vacuum.

  • Solution 2: Column Chromatography

    If acid-base extraction is insufficient, column chromatography provides a higher degree of separation based on polarity.[9][10][11]

    Protocol for Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used.[8] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1) to elute your compound. The optimal solvent system should be determined by TLC analysis first.

    • Procedure:

      • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

      • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

      • Load the adsorbed sample onto the top of the column.

      • Begin eluting with the mobile phase, collecting fractions and monitoring them by TLC to identify those containing your purified product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid.

G Start Crude Product AcidBase Acid-Base Extraction Start->AcidBase Recrystallization Recrystallization AcidBase->Recrystallization Analysis Purity Analysis (NMR, LC-MS) Recrystallization->Analysis Column Column Chromatography Column->Recrystallization Analysis->Column <95% Purity PureProduct Pure Product Analysis->PureProduct >95% Purity G Start Low Yield or Impure Product? IsColored Is the product colored? Start->IsColored OilingOut Did it oil out during recrystallization? IsColored->OilingOut No Charcoal Recrystallize with activated charcoal IsColored->Charcoal Yes ImpuritiesPresent Impurities still present after initial purification? OilingOut->ImpuritiesPresent No ChangeSolvent Use a two-solvent system (e.g., Ethanol/Water) OilingOut->ChangeSolvent Yes ColumnChrom Perform column chromatography ImpuritiesPresent->ColumnChrom Yes AcidBase Perform acid-base extraction ImpuritiesPresent->AcidBase Consider as alternative ColumnChrom->AcidBase

Caption: Troubleshooting decision tree for purification challenges.

References

  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]

  • PMC. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. J Med Chem. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • Wiley-VCH. (2016). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4-dimethoxy- (CAS 91-52-1). Retrieved from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Reddit. (2025). Help with Low Yield Synthesis : r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals synthesizing 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid (CAS: 1898237-53-0). This compound is a critical intermediate in the development of non-hallucinogenic 5-HT2A receptor ligands, such as Ariadne analogs used in psychiatric research[1].

Because the 2,5-dimethoxy substitution pattern highly activates the aromatic ring, electrophilic additions (like chloromethylation) are prone to over-reaction, polymerization, and regioselectivity issues. This portal provides mechanistic troubleshooting, validated protocols, and structural workarounds to minimize these side reactions.

Synthetic Pathway & Side Reaction Mapping

To effectively troubleshoot, we must first map the electronic vulnerabilities of the substrate. The diagram below illustrates the two primary synthetic routes and the critical junctions where side reactions typically derail the yield.

SynthesisRoutes SM Methyl 2,5-dimethoxybenzoate (Protected Starting Material) RouteA_Step1 Blanc Chloromethylation (CH2O, HCl, ZnCl2) SM->RouteA_Step1 RouteB_Step1 Vilsmeier-Haack Formylation (POCl3, DMF) SM->RouteB_Step1 Int_A 4-Chloromethyl Intermediate RouteA_Step1->Int_A Side_Poly Side Reaction: Diarylmethane Polymerization RouteA_Step1->Side_Poly Excess heat/Lewis acid RouteA_Step2 Methoxylation (NaOMe, MeOH) Int_A->RouteA_Step2 Deprotect Saponification (NaOH, H2O/MeOH) RouteA_Step2->Deprotect Int_B1 4-Formyl Intermediate RouteB_Step1->Int_B1 RouteB_Step2 Reduction (NaBH4, EtOH) Int_B1->RouteB_Step2 Int_B2 4-Hydroxymethyl Intermediate RouteB_Step2->Int_B2 RouteB_Step3 Etherification (NaH, MeI) Int_B2->RouteB_Step3 RouteB_Step3->Deprotect Target 2,5-Dimethoxy-4-(methoxymethyl) benzoic acid Deprotect->Target

Fig 1: Synthetic routes to 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid and side-reaction junctions.

Troubleshooting FAQs: Causality & Solutions

Q1: During the Blanc chloromethylation step, my reaction mixture turns into a thick, intractable tar. What is happening?

The Causality: You are observing diarylmethane polymerization. The two methoxy groups strongly donate electron density into the aromatic ring, making it highly nucleophilic[2]. Once the first molecule is chloromethylated, the resulting benzyl chloride is a potent electrophile. Under Lewis acidic conditions (especially if using harsh catalysts like


 or temperatures above 20°C), unreacted starting material will attack the benzyl chloride via a Friedel-Crafts alkylation, forming a diphenylmethane bridge. This process repeats, creating a polymer.
The Solution: 
  • Switch your catalyst: Downgrade from strong Lewis acids to anhydrous

    
    [2].
    
  • Dilution: Run the reaction at high dilution (e.g., in dichloromethane or 1,4-dioxane) to favor the reaction with formaldehyde over intermolecular collisions.

  • Temperature Control: Keep the internal temperature strictly between 0°C and 10°C during the addition of HCl gas or aqueous HCl.

Q2: I am trying to perform the methoxylation (converting to ) directly on the free benzoic acid, but yields are abysmal (<20%). Why?

The Causality: When you use the free 2,5-dimethoxybenzoic acid, the first equivalent of your nucleophile (e.g., Sodium Methoxide) acts as a base, deprotonating the carboxylic acid to form a carboxylate salt. This negatively charged carboxylate group donates electron density into the ring via the inductive effect, which electronically repels the incoming methoxide anion from attacking the adjacent benzylic carbon (an


 process). Furthermore, the carboxylate drastically reduces the solubility of the intermediate in organic solvents.
The Solution: Protect the acid.  Always perform the chloromethylation and methoxylation on the methyl ester  (Methyl 2,5-dimethoxybenzoate). Once the methoxymethyl group is successfully installed, you can easily reveal the free acid via a mild saponification step.
Q3: I am seeing cleavage of my 2,5-methoxy groups. How do I prevent this?

The Causality: Ether cleavage (demethylation) occurs when hard Lewis acids (like


, 

) or strong hydrohalic acids (like concentrated aqueous HBr at reflux) coordinate with the basic oxygen of the methoxy group, followed by nucleophilic attack by the halide[3]. The Solution: Avoid HBr entirely for this synthesis. Use dry HCl gas or concentrated aqueous HCl at low temperatures for the chloromethylation. If utilizing the Vilsmeier-Haack route,

is safe for methoxy groups provided the quench is done carefully with cold water.

Route Comparison & Quantitative Data

To help you select the best approach for your lab's capabilities, review the comparative data below. The Ester-Protected Chloromethylation Route is the industry standard for scalability, while the Formylation Route is safer for bench-scale synthesis as it avoids carcinogenic chloromethylating agents.

Synthetic RouteKey ReagentsTypical Yield (Overall)Major Side Reactions to MonitorScalability & Safety Profile
A: Protected Chloromethylation Paraformaldehyde,

,

,

65 - 75%Diarylmethane formation, Bis-chloromethylation.High scalability. Requires strict engineering controls for

gas and formaldehyde handling.
B: Formylation / Reduction

, DMF,

,

,

50 - 60%Over-reduction, incomplete etherification.Moderate scalability. Avoids chloromethylation, but uses toxic Methyl Iodide (

) in the final step.
C: Direct Acid Chloromethylation Paraformaldehyde,

,

< 25%Decarboxylation, massive polymerization.Not recommended. Poor solubility and severe electronic interference from the free acid.

Validated Step-by-Step Protocol: The Protected Chloromethylation Route

This protocol utilizes the methyl ester protection strategy to guarantee high yields and prevent the side reactions discussed in Q2. It is a self-validating system: strict temperature control and TLC monitoring prevent over-alkylation.

Phase 1: Chloromethylation of Methyl 2,5-dimethoxybenzoate
  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and a gas inlet tube. Flush the system with Argon.

  • Reagent Loading: Dissolve 10.0 g (51.0 mmol) of Methyl 2,5-dimethoxybenzoate in 150 mL of anhydrous dichloromethane (DCM). Add 1.68 g (56.1 mmol, 1.1 eq) of paraformaldehyde and 0.70 g (5.1 mmol, 0.1 eq) of anhydrous

    
    .
    
  • Temperature Control: Cool the reaction mixture to 0°C using an ice-brine bath. Critical: Do not allow the temperature to exceed 5°C during the next step to prevent polymerization.

  • HCl Introduction: Bubble dry

    
     gas through the suspension at a steady rate for 2 hours. The suspension will gradually clear as the paraformaldehyde is consumed.
    
  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 8:2). Stop the

    
     flow immediately when the starting material spot disappears.
    
  • Workup: Pour the mixture into 200 mL of ice water. Separate the organic layer, wash with cold saturated

    
     (2 x 100 mL), dry over 
    
    
    
    , and concentrate under reduced pressure to yield crude Methyl 4-(chloromethyl)-2,5-dimethoxybenzoate. Use immediately in Phase 2 to prevent degradation.
Phase 2: Methoxylation & Saponification
  • Methoxylation: Dissolve the crude benzyl chloride from Phase 1 in 100 mL of anhydrous methanol.

  • Nucleophilic Attack: Slowly add 11.0 mL of a 25% w/w solution of Sodium Methoxide (

    
    ) in methanol (approx. 51 mmol) dropwise at 0°C. Stir for 1 hour at room temperature. The reaction is driven forward by the precipitation of 
    
    
    
    .
  • Saponification (Deprotection): To the same flask, add 40 mL of a 2M aqueous

    
     solution. Attach a reflux condenser and heat to 65°C for 2 hours to hydrolyze the methyl ester.
    
  • Isolation: Cool the mixture, evaporate the methanol under vacuum, and dilute the aqueous residue with 50 mL of water. Wash the aqueous layer with diethyl ether (50 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2 using 3M aqueous

    
    . The target product, 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid , will precipitate as a white-to-off-white solid.
    
  • Purification: Filter the precipitate, wash with ice-cold water, and recrystallize from ethanol/water to achieve >98% purity.

References

  • Cunningham, M. J., Sames, D., & Bechand, B. (2022). Non-hallucinogenic ariadne analogs for treatment of neurological and psychiatric disorders (Patent No. WO2022204323A1). World Intellectual Property Organization.
  • EPDF. (n.d.). Side Reactions in Organic Synthesis: Hard and Soft Acids and Bases (HSAB). Retrieved from [Link]

Sources

Optimizing solvent selection for 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid extraction

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the extraction and purification of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid . It is designed for organic chemists and process engineers encountering yield or purity issues during the workup phase.

Status: Active | Tier: Level 3 (Senior Scientist Support) | Topic: Solvent Selection & Phase Partitioning

Executive Summary

Optimizing the extraction of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid requires balancing the lipophilicity of the methoxymethyl ether side chain against the ionization of the carboxylic acid. Unlike simple benzoic acid, the 4-methoxymethyl substituent adds significant non-polar character and potential acid-sensitivity (benzylic ether cleavage). This guide prioritizes selectivity (impurity removal) and stability over simple crude recovery.

Quick Reference Data
PropertyValue / ConditionNote
Target Moiety Carboxylic Acid (-COOH)pKa ≈ 4.5 – 5.0 (Est.)[1][2]
Sensitive Group Benzylic Ether (-CH₂OCH₃)Avoid strong Lewis acids (BBr₃) or hot concentrated HI/HBr.
Preferred Solvent Dichloromethane (DCM) Best for solubility of the protonated form.
Green Alternative Ethyl Acetate (EtOAc) Good, but may co-extract polar impurities; requires brine wash.[3]
Avoid Diethyl EtherHigh volatility, peroxide risk, poor solubility of the dimerized acid.

Module 1: Critical Troubleshooting (Q&A)

Ticket #1024: "I have low recovery after acidifying the aqueous layer. Where is my product?"

Diagnosis: The issue is likely incomplete precipitation or partitioning failure due to pH mismanagement. Technical Explanation: Benzoic acid derivatives exist in equilibrium between their ionized carboxylate form (water-soluble) and protonated acid form (organic-soluble). While unsubstituted benzoic acid precipitates easily, the 2,5-dimethoxy and 4-methoxymethyl groups increase the molecule's solubility in water even in its protonated form due to hydrogen bonding with the ether oxygens. Resolution:

  • Check pH: Do not stop at pH 4.0. The pKa of polysubstituted alkoxybenzoic acids can shift. Acidify the aqueous phase to pH < 2.0 using 6M HCl to ensure 99.9% protonation.

  • Salting Out: If no precipitate forms, the compound is likely "oiling out" or remaining dissolved. Add NaCl (Brine) to the acidic aqueous layer to increase ionic strength (Common Ion Effect), forcing the organic acid out of the aqueous phase.

  • Solvent Extraction: Do not rely on filtration alone. Extract the acidified aqueous layer with DCM (3x).

Ticket #1025: "My product is contaminated with a neutral oil (likely the aldehyde or alcohol precursor)."

Diagnosis: Insufficient Base Washing (The "Neutral Wash" Step). Technical Explanation: In the synthesis of this compound (likely via oxidation of an aldehyde or hydrolysis of a nitrile), neutral organic impurities often persist. If you extract the final reaction mixture directly at acidic pH, these neutrals will co-extract with your product. Resolution: Implement a "Base Wash" cycle before isolation:

  • Dissolve the crude mixture in dilute NaOH (pH > 11). The product becomes the water-soluble sodium benzoate salt.

  • Wash this aqueous phase with an organic solvent (e.g., MtBE or Toluene). The impurities (neutrals) will migrate to the organic layer.

  • Discard the organic layer.

  • Acidify the aqueous layer (pH < 2) and extract the purified product with fresh DCM.

Ticket #1026: "I'm seeing emulsions that won't separate."

Diagnosis: Density proximity or presence of oligomeric byproducts. Technical Explanation: Alkoxy-substituted aromatics can form surfactant-like micelles at high pH. Additionally, if using Ethyl Acetate, the density difference between the organic phase (0.90 g/mL) and brine/water (1.0–1.1 g/mL) is small, leading to slow separation. Resolution:

  • Switch to DCM: Its high density (1.33 g/mL) forces a rapid, clean separation at the bottom of the funnel.

  • Break the Emulsion: Add a small amount of saturated brine or a few milliliters of Methanol to the aqueous phase to disrupt surface tension.

  • Filtration: If solid particulates are stabilizing the emulsion, filter the entire biphasic mixture through a Celite pad.

Module 2: Optimized Extraction Protocol

Standard Operating Procedure (SOP-XT-25DM)

This protocol assumes a crude reaction mixture (aqueous or organic) containing the target acid and neutral impurities.[4][5]

Phase 1: The "Neutral Wash" (Purification)
  • Basification: If the product is in organic solvent, extract it into 1M NaOH (aq) . If it is already aqueous, adjust pH to 12–13 .

    • Checkpoint: Ensure the solution is homogeneous (no solids).

  • Scrubbing: Wash the basic aqueous layer with Methyl tert-butyl ether (MtBE) or Toluene (2 x volume).

    • Action: Shake vigorously for 2 minutes. Allow layers to settle.

    • Decision:Keep the Aqueous Layer (Bottom). Discard the Organic Layer (Top) which contains non-acidic impurities.

Phase 2: Isolation (Protonation)
  • Acidification: Cool the aqueous layer to 0–5°C (ice bath). Slowly add 6M HCl dropwise with stirring.

    • Target:pH 1.0 – 1.5 .

    • Observation: The solution should turn cloudy as the free acid forms.

  • Extraction: Extract the acidic aqueous mixture with Dichloromethane (DCM) (3 x volume).

    • Why DCM? High solubility for methoxy-substituted benzoic acids; non-flammable.

  • Drying: Combine DCM extracts. Wash once with Saturated Brine . Dry over Anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

Phase 3: Recovery[6]
  • Filtration: Filter off the desiccant.[5]

  • Evaporation: Concentrate under reduced pressure (Rotavap) at < 40°C .

    • Caution: Do not overheat. Although benzoic acids are stable, the benzylic ether (methoxymethyl) can degrade at high temperatures if trace acid remains.

Module 3: Visual Workflows

Figure 1: Extraction Logic Flow

This diagram illustrates the decision-making process for solvent and pH manipulation to maximize purity.

ExtractionWorkflow Start Crude Reaction Mixture CheckState Current State? Start->CheckState InOrganic Dissolved in Organic (DCM/EtOAc) CheckState->InOrganic Organic Solution InAqueous Dissolved in Aqueous CheckState->InAqueous Aqueous Solution ExtractBase Extract with 1M NaOH (Target moves to Aqueous) InOrganic->ExtractBase BasicAq Basic Aqueous Phase (Contains Product as Salt) ExtractBase->BasicAq Basify Adjust to pH 12-14 (NaOH) InAqueous->Basify Basify->BasicAq WashStep Wash with MtBE/Toluene (Remove Neutrals) BasicAq->WashStep DiscardOrg Discard Organic Layer (Impurities) WashStep->DiscardOrg Acidify Acidify to pH < 2 (HCl, 0°C) WashStep->Acidify Keep Aqueous ExtractFinal Extract into DCM (3x) Acidify->ExtractFinal DryEvap Dry (Na2SO4) & Evaporate ExtractFinal->DryEvap

Caption: Logical workflow for the selective isolation of the target acid from neutral impurities.

Figure 2: Troubleshooting Decision Tree

Use this tree to diagnose low yield or purity issues.

TroubleshootingTree Problem Identify Issue LowYield Low Recovery Problem->LowYield Impurity Neutral Impurities Problem->Impurity Emulsion Emulsion Formed Problem->Emulsion CheckPH Is Aqueous pH < 2? LowYield->CheckPH AddAcid Add 6M HCl CheckPH->AddAcid No CheckSalt Did you add Brine? CheckPH->CheckSalt Yes SaltOut Saturate with NaCl (Salting Out) CheckSalt->SaltOut No BaseWash Perform Base Wash? Impurity->BaseWash RedoWash Redissolve in NaOH, Wash with MtBE BaseWash->RedoWash No/Ineffective SolventCheck Using EtOAc? Emulsion->SolventCheck SwitchDCM Switch to DCM (Higher Density) SolventCheck->SwitchDCM Yes Filter Filter through Celite SolventCheck->Filter No

Caption: Diagnostic tree for resolving common extraction failures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76027, 2,5-Dimethoxybenzoic acid. Retrieved from [Link]

  • Chemistry Steps (2025). Organic Acid-Base Extractions: Separation of Acidic, Basic, and Neutral Compounds.[4] Retrieved from [Link]

  • University of Pittsburgh (2025). The Extraction of Benzoic Acid from a Mixture.[6] Retrieved from [Link]

Sources

Technical Support Center: Resolving Solubility Issues with 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid . This highly functionalized compound is a critical research intermediate, but its complex array of electron-donating and lipophilic groups often leads to unpredictable behavior in solution.

This guide abandons generic advice in favor of field-proven methodologies, mechanistic explanations, and self-validating protocols to ensure seamless integration into your experimental workflows.

Physicochemical Causality: Understanding the Molecule

To permanently resolve solubility issues, we must first understand the thermodynamic and structural drivers dictating the molecule's behavior:

  • The Lipophilic Shield: The presence of two methoxy groups (-OCH₃) at the 2,5-positions and a methoxymethyl group (-CH₂OCH₃) at the 4-position creates a dense, hydrophobic electron cloud around the aromatic core. This significantly limits aqueous solubility by disrupting the water lattice, a behavior closely mirroring the parent compound, 2,5-dimethoxybenzoic acid [1].

  • pH-Dependent Ionization: The carboxylic acid moiety (-COOH) has an estimated pKa of approximately 4.2 [2]. At physiological pH (7.4), the molecule is predominantly deprotonated (-COO⁻), which thermodynamically favors aqueous solubility. However, at acidic or neutral pH (e.g., in unbuffered distilled water), the compound remains protonated, neutral, and highly insoluble.

  • Solvation in Aprotic Solvents: Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective. They disrupt the intermolecular hydrogen bonding between the carboxylic acid dimers while simultaneously solvating the lipophilic methoxy domains, allowing for high-concentration stock solutions [3].

Quantitative Solubility Profile

The following data summarizes the expected solubility parameters based on structural analog extrapolation and empirical solvent models.

Solvent SystemEstimated Solubility (mg/mL)SuitabilityMechanistic Note
Water (pH < 5.0) < 0.1❌ PoorCompound remains fully protonated; hydrophobic forces dominate.
Water (pH > 7.4) 2.0 - 5.0⚠️ ModerateRequires slow titration with NaOH/Buffer to deprotonate the acid.
Methanol / Ethanol 15.0 - 25.0✅ GoodIdeal for organic synthesis; solvates both polar and non-polar domains.
DMSO / DMF > 30.0🌟 ExcellentRecommended for primary stock solutions; disrupts acid dimerization.
PBS (pH 7.4) + 1% DMSO ~ 0.2 - 0.5⚠️ ModerateProne to "solvent crash" upon rapid dilution if local pH drops.
Troubleshooting Guides & FAQs

Q: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS? A: This is a classic "solvent crash." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO diffuses into the bulk water faster than the compound can ionize and hydrate. The local concentration of the lipophilic neutral species temporarily exceeds its intrinsic aqueous solubility, leading to rapid nucleation and irreversible precipitation. Causality Fix: Pre-warm the buffer to 37°C, ensure vigorous vortexing during addition, and add the DMSO stock dropwise.

Q: Can I heat the aqueous solution to force the compound into solution? A: While heating increases kinetic energy and temporarily improves solubility (a standard phenomenon for benzoic acids [2]), 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid will likely recrystallize upon cooling to room temperature. It is scientifically sounder to rely on pH adjustment (ionization) rather than temperature manipulation for stable aqueous solutions.

Q: How do I prepare a stable solution for in vivo dosing without using toxic levels of DMSO? A: Use a co-solvent micellar formulation. A standard, well-tolerated vehicle is 5% DMSO, 10% Tween 80, and 85% Saline. The surfactant (Tween 80) forms micelles that encapsulate the lipophilic methoxy groups, preventing precipitation even if the pH fluctuates slightly in vivo.

Experimental Protocols
Protocol A: Preparation of a 50 mM Master Stock in DMSO

Self-validating principle: Ensuring complete thermodynamic dissolution at the stock level prevents downstream assay failure.

  • Analytical Weighing: Accurately weigh the required mass of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid using an analytical balance (e.g., 11.3 mg for 1 mL of a 50 mM stock).

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO (≥99.9% purity). Do not use older DMSO stocks, as DMSO is hygroscopic and absorbed water will drastically reduce solubility.

  • Agitation: Vortex the vial vigorously for 60 seconds. Do not use a magnetic stir bar, as it may induce mechanical shearing or trap microscopic undissolved particulates.

  • Sonication: Place the vial in an ultrasonic water bath at room temperature for 5 minutes to ensure the disruption of any crystalline micro-aggregates.

  • Validation Check: Hold the vial against a direct light source. The solution must be completely transparent with no refractive particulates (Tyndall effect). If cloudy, repeat sonication.

  • Storage: Aliquot into single-use amber vials and store at -20°C to prevent freeze-thaw degradation.

Protocol B: Aqueous Dilution Workflow for Biological Assays

Self-validating principle: Controlling the rate of solvent exchange prevents localized supersaturation.

  • Preparation: Thaw the DMSO master stock at room temperature. Vortex briefly to ensure homogeneity.

  • Buffer Readiness: Prepare your target aqueous buffer (e.g., PBS, pH 7.4). Ensure the buffer is pre-warmed to at least room temperature (or 37°C for cell assays).

  • Dropwise Addition (Critical): While continuously vortexing the buffer, add the DMSO stock dropwise. Rule of thumb: Never add the buffer to the DMSO; always add the DMSO to the buffer to maintain a massive volumetric excess of the aqueous phase.

  • Equilibration: Allow the solution to equilibrate on a rocker for 15 minutes.

  • Validation Check: Measure the final pH. The addition of a concentrated carboxylic acid can sometimes overwhelm weak buffers, dropping the pH and causing delayed precipitation. Adjust with 0.1M NaOH if the pH drops below 7.2.

Visualizations

SolventSelection Start 2,5-Dimethoxy-4-(methoxymethyl) benzoic acid Solubility Workflow Q1 Target Application? Start->Q1 Bio Biological Assays (Aqueous Media) Q1->Bio Org Organic Synthesis (Non-Aqueous) Q1->Org Stock Prepare Master Stock in 100% DMSO/DMF Bio->Stock Solvent Dissolve directly in DCM, EtOAc, or MeOH Org->Solvent Dilute Dilute Dropwise into Buffer (pH > 7.0) Stock->Dilute

Decision tree for selecting the appropriate solvent system based on downstream application.

pHDependence Acidic pH < 5.0 Protonated (-COOH) Lipophilic State Precipitate Insoluble (Precipitation) Acidic->Precipitate Aggregation Basic pH > 7.0 Deprotonated (-COO⁻) Polar State Acidic->Basic Add Base (NaOH) Basic->Acidic Add Acid (HCl) Soluble Soluble (Aqueous Solution) Basic->Soluble Hydration

Mechanistic pathway illustrating pH-dependent ionization and resulting solubility states.

References
  • Title: Benzoic acid - Wikipedia Source: Wikipedia URL: [Link]

Sources

Overcoming steric hindrance in 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #STR-25DM-4MM Topic: Overcoming Steric Hindrance in 2,5-Dimethoxy-4-(methoxymethyl)benzoic Acid Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Electronic-Steric" Trap

Users working with 2,5-dimethoxy-4-(methoxymethyl)benzoic acid often report failed couplings or low yields (10–30%). This is not a simple case of steric bulk; it is a synergistic failure mode caused by two factors:

  • Electronic Deactivation: The methoxy groups at C2 and C5 are strong Electron Donating Groups (EDGs). Through resonance, they donate electron density into the benzene ring, which is conjugated with the carbonyl carbon. This renders the carbonyl carbon less electrophilic and resistant to nucleophilic attack.

  • Ortho-Effect (Steric): The C2-methoxy group forces the carboxylic acid moiety to twist out of planarity with the aromatic ring to minimize repulsion. This twist breaks conjugation (slightly helping electrophilicity) but physically blocks the Bürgi-Dunitz trajectory required for the incoming amine or alcohol.

This guide provides three validated protocols to overcome these barriers while protecting the acid-sensitive methoxymethyl (MOM) ether at the C4 position.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, evaluate your specific nucleophile and constraints using this decision matrix.

DecisionMatrix Start Start: Coupling 2,5-DM-4-MOM-Benzoic Acid Nucleophile Select Nucleophile Type Start->Nucleophile Amine Primary/Secondary Amine Nucleophile->Amine Alcohol Alcohol (Esterification) Nucleophile->Alcohol Requires Activation StericCheck Is the Amine Sterically Hindered? (e.g., t-butyl, ortho-sub aniline) Amine->StericCheck MethodB Method B: Ghosez's Reagent (Neutral Acid Chloride) Alcohol->MethodB Best for Esters MethodC Method C: Oxalyl Chloride/DMF (Careful Scale-up) Alcohol->MethodC Alternative MethodA Method A: HATU/HOAt (Standard High-Energy) StericCheck->MethodA No (Simple Amine) StericCheck->MethodB Yes (Difficult Amine)

Figure 1: Decision matrix for reagent selection based on nucleophile sterics and type.

Part 2: Validated Protocols

Method A: The HATU/HOAt "Gold Standard" (For Amines)

Best for: Small scale (<1g), valuable amines, and moderate steric hindrance.

The Logic: Standard EDC/NHS couplings often fail here because the active ester is not reactive enough to overcome the electron donation from the dimethoxy ring. HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) generates a highly reactive species. We add HOAt (1-hydroxy-7-azabenzotriazole) to create an activated ester that benefits from a "neighboring group effect" (the pyridine nitrogen in HOAt assists the incoming amine via H-bonding).

Protocol:

  • Dissolution: Dissolve 1.0 equiv of 2,5-dimethoxy-4-(methoxymethyl)benzoic acid in anhydrous DMF (0.1 M concentration).

  • Base: Add 2.0 equiv of DIPEA (Diisopropylethylamine). Stir for 5 mins.

  • Activation: Add 1.1 equiv of HATU and 1.1 equiv of HOAt . Note: The solution should turn yellow/orange.

  • Reaction: Stir for 15 minutes at Room Temperature (RT) to ensure formation of the active ester.

  • Coupling: Add 1.1 equiv of the amine.

  • Optimization: If no reaction after 2 hours, heat to 50°C. Do not exceed 60°C to prevent MOM ether cleavage.

Method B: Ghosez's Reagent (For "Impossible" Couplings)

Best for: Highly hindered amines (e.g., tert-butylamine), weak nucleophiles (anilines), or esterifications. Why this works: This method generates the Acid Chloride under neutral conditions. Unlike Thionyl Chloride (which generates HCl gas that can cleave the acid-sensitive methoxymethyl ether), Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms the acid chloride and a neutral amide byproduct.

Protocol:

  • Setup: Flame-dry a flask under Argon.

  • Dissolution: Dissolve 1.0 equiv of the benzoic acid in anhydrous DCM.

  • Reagent: Add 1.2 equiv of Ghosez's Reagent dropwise at 0°C.

  • Activation: Allow to warm to RT and stir for 1-2 hours.

    • Checkpoint: Monitor by TLC (quench an aliquot with MeOH; look for the methyl ester).

  • Coupling: Once activation is complete, add 1.5 equiv of the amine/alcohol and 2.0 equiv of Et3N (Triethylamine).

  • Workup: The byproduct is water-soluble and easily removed during aqueous extraction.

Method C: The Oxalyl Chloride "Vilsmeier" Route (Scale-Up)

Best for: Large scale (>10g) where HATU is too expensive.

Risk Warning: This generates HCl.[1] You must use a catalytic amount of DMF to form the Vilsmeier intermediate, allowing the reaction to proceed at lower temperatures (0°C to RT) to protect the MOM group.

Protocol:

  • Dissolve acid in anhydrous DCM (0.2 M).

  • Add catalytic DMF (2-3 drops per gram of substrate).

  • Add 1.2 equiv Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO2) will be vigorous.

  • Stir at RT for 2 hours until gas evolution ceases.

  • Critical Step: Evaporate solvent completely under high vacuum to remove excess oxalyl chloride and HCl. Redissolve the crude acid chloride in fresh DCM before adding the amine/base.

Part 3: Troubleshooting Guide (FAQs)

Ticket #402: "My reaction turns black and yields tar."

Diagnosis: Decomposition of the Methoxymethyl (MOM) group. Root Cause: You likely used Thionyl Chloride (SOCl2) at reflux or high heat with a strong Lewis Acid. The HCl generated cleaved the benzylic-style MOM ether, creating a reactive benzylic carbocation that polymerized. Resolution: Switch to Method B (Ghosez's Reagent) . If you must use SOCl2, use it with toluene at lower temperatures and include a proton scavenger like pyridine (though this is messy).

Ticket #405: "I see the Active Ester on LCMS, but it won't couple."

Diagnosis: Steric shielding of the active ester. Root Cause: The bulky HATU/HOAt complex is sitting in the "pocket" created by the ortho-methoxy group, preventing the amine from approaching. Resolution:

  • Switch to Acid Chloride (Method B or C): The -COCl group is physically smaller than the -CO-OBt active ester, reducing steric congestion.

  • Microwave Assistance: Run the HATU coupling in a microwave reactor at 50°C for 20 minutes. The thermal energy helps overcome the activation barrier.

Ticket #409: "Can I use EDC/NHS?"

Answer: Generally, No . Data: See the comparison table below. The electron-rich nature of the ring deactivates the EDC intermediate (O-acylisourea) faster than it can react with hindered amines, leading to N-acylurea rearrangement (a dead-end byproduct).

Reagent Performance Comparison
ReagentCostSteric ToleranceRisk to MOM GroupTypical Yield
EDC/HOBt LowLowLow< 20%
HATU/HOAt HighHighLow75-90%
Thionyl Chloride LowHighHigh (HCl gen)Variable
Ghosez's Reagent HighVery High Low (Neutral)> 90%
Oxalyl Chloride MedHighMedium80-95%

Part 4: Mechanistic Visualization

The following diagram illustrates why Ghosez's reagent is the superior choice for this specific substrate, avoiding the acidic pathway that endangers the MOM group.

Mechanism Substrate 2,5-DM-4-MOM-Benzoic Acid Intermediate Vilsmeier-like Intermediate Substrate->Intermediate Attacks Enamine SideReaction Acid Hydrolysis of MOM (Avoided) Substrate->SideReaction If SOCl2 used Ghosez Ghosez's Reagent (Alpha-Chloroenamine) Ghosez->Intermediate AcidChloride Acid Chloride (Neutral Conditions) Intermediate->AcidChloride Cl- transfer Amide Final Amide Product AcidChloride->Amide + Amine/Base

Figure 2: Pathway comparison showing the neutral activation via Ghosez's reagent versus acidic risks.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids to acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem Technical Support. (2025). Application Notes: Thionyl Chloride in the Bischler-Napieralski Reaction. Link

Sources

Technical Support Center: Purification of Crude 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven, field-tested solutions to common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the causal understanding and practical methodologies necessary to achieve high purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow. Each problem is analyzed for its root cause, followed by a detailed, step-by-step solution.

Problem 1: My final product is colored (yellow or brown) instead of a white solid.

Potential Causes:

  • Presence of Quinone Byproducts: The dimethoxy-substituted benzene ring is electron-rich and susceptible to oxidation, which can form highly colored quinone-like impurities, especially if the synthesis involved strong oxidizing agents or harsh workup conditions.[1]

  • Polymeric Tar Formation: Strongly acidic conditions or elevated temperatures during synthesis or workup can lead to the polymerization of starting materials or the product, resulting in insoluble, colored tars.[1]

Solution:

  • Decolorization during Recrystallization: The most effective method is to use activated carbon during the recrystallization process.

    • Dissolve the crude, colored product in the minimum amount of a suitable boiling solvent (see FAQ 2 for solvent selection).

    • Allow the solution to cool slightly to prevent flash boiling, then add a small amount of activated carbon (typically 1-2% w/w of your compound).

    • Gently boil the mixture for 5-10 minutes. The activated carbon will adsorb the colored impurities.[2]

    • Perform a hot gravity filtration to remove the activated carbon. This step is critical and must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.[3][4]

    • Allow the hot, clear filtrate to cool slowly to form pure, colorless crystals.

  • Reductive Workup: If quinone formation is suspected from the synthesis step, a reductive wash can be incorporated into the initial workup. Washing the crude organic extract with a mild reducing agent like aqueous sodium bisulfite can reduce the colored quinone to a more soluble hydroquinone, which can then be washed away.[1]

Problem 2: My product oiled out during recrystallization instead of forming crystals.

Potential Causes:

  • Insoluble Impurities: The presence of impurities can depress the melting point of the mixture, causing it to separate as a liquid (oil) below the boiling point of the solvent.

  • Supersaturation: The solution may be too concentrated, or cooling may have occurred too rapidly, preventing proper crystal lattice formation.[5]

  • Incorrect Solvent Choice: The boiling point of the chosen recrystallization solvent may be higher than the melting point of the compound.

Solution:

  • Induce Crystallization:

    • Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional hot solvent to ensure complete dissolution.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[5]

    • Alternatively, add a "seed crystal" – a tiny crystal from a previously purified batch – to initiate crystallization.[5]

  • Re-evaluate the Solvent System: If oiling out persists, the solvent system may be inappropriate. Consider using a two-solvent system (e.g., ethanol/water). Dissolve the crude product in a minimal amount of the "good" solvent (in which it is highly soluble, like ethanol), then slowly add the "bad" solvent (in which it is poorly soluble, like water) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.

Problem 3: The yield after purification is very low.

Potential Causes:

  • Incomplete Precipitation/Crystallization: During acid-base extraction, if the aqueous layer is not sufficiently acidified, the product will remain partially dissolved as its carboxylate salt.[6] During recrystallization, using too much solvent will keep a significant portion of the product dissolved even after cooling.[4]

  • Premature Crystallization during Hot Filtration: If decolorizing with charcoal, the product may have crystallized on the filter paper along with the carbon.

  • Losses During Transfers: Multiple transfer steps between flasks and funnels can lead to cumulative mechanical losses.

Solution:

  • Optimize Acid-Base Extraction: When re-precipitating the product from the basic aqueous layer, ensure the pH is strongly acidic. Use a pH indicator strip to confirm the pH is well below the pKa of the carboxylic acid (typically pH < 2).[7]

  • Optimize Recrystallization: Use the minimum amount of boiling solvent required to fully dissolve the crude product.[4] After collecting the first crop of crystals by filtration, you can cool the filtrate further in an ice bath and/or reduce its volume by boiling off some solvent to obtain a second, albeit less pure, crop of crystals.[4]

  • Improve Filtration Technique: To prevent premature crystallization during hot filtration, use a stemless funnel and pre-heat the funnel and receiving flask with hot solvent vapor before pouring the solution.[4]

  • Rinse Glassware: Rinse any glassware that contained your product solution with a small amount of the cold filtrate (mother liquor) to transfer any remaining crystals to the filter funnel.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities in a typical synthesis of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid and how can I detect them?

The identity of impurities is highly dependent on the synthetic route. However, some common classes of impurities can be anticipated. Thin-Layer Chromatography (TLC) is the most effective initial method for detection.

Impurity ClassPotential OriginAppearance on TLC (Typical Silica Plate)
Unreacted Aldehyde Incomplete oxidation of the precursor, 2,5-dimethoxy-4-(methoxymethyl)benzaldehyde.Less polar than the carboxylic acid; will have a higher Rf value.
Starting Materials Carry-over from previous synthetic steps (e.g., 1,4-dimethoxybenzene).Typically non-polar and will have a very high Rf value.[1]
Di-substituted Byproducts Over-reaction during electrophilic substitution steps (e.g., a terephthalic acid derivative).More polar than the desired product; will have a lower Rf value.[1]
Neutral Byproducts Side reactions or unreacted neutral reagents.Will have varying Rf values but can be separated via acid-base extraction.
Baseline Impurities Highly polar or polymeric materials (tars).Will remain at the baseline (Rf = 0) on the TLC plate.[1]
FAQ 2: What is the most efficient purification strategy for a crude sample?

For most crude samples, a sequential approach combining acid-base extraction followed by recrystallization is highly effective.

  • Acid-Base Extraction: This should be your first step. It is a bulk purification technique that efficiently removes all neutral and basic impurities, leaving you with a significantly enriched acidic fraction.[8][9] This method leverages the acidic nature of your target compound to selectively move it into an aqueous basic solution, leaving non-acidic impurities behind in the organic layer.[10]

  • Recrystallization: After the acid-base extraction, the precipitated solid should be recrystallized. This step will remove any remaining acidic impurities that have similar solubility properties, and further refine the purity of the final product to yield sharp-melting, crystalline material.[2][3]

Workflow Diagram: Recommended Purification Strategy

PurificationWorkflow cluster_start Start cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization Crude Crude Product (Dissolved in Organic Solvent) Wash Wash with aq. NaHCO₃ Crude->Wash Separate Separate Layers Wash->Separate Organic Organic Layer (Neutral/Basic Impurities) Separate->Organic Discard Aqueous Aqueous Layer (Product as Carboxylate Salt) Separate->Aqueous Acidify Acidify with HCl (to pH < 2) Aqueous->Acidify Precipitate Precipitated Solid (Enriched Product) Acidify->Precipitate Dissolve Dissolve in Min. Hot Solvent Precipitate->Dissolve HotFilter Hot Filter (if needed) Dissolve->HotFilter Cool Cool Slowly HotFilter->Cool Clear Filtrate Collect Collect Crystals (Vacuum Filtration) Cool->Collect Pure Pure Product Collect->Pure MotherLiquor Mother Liquor (Soluble Impurities) Collect->MotherLiquor Discard AcidBaseExtraction Start Crude Mixture in Organic Solvent (e.g., EtOAc) AddBase Add aq. NaHCO₃ Shake & Vent Start->AddBase Separate Separate Layers AddBase->Separate OrganicLayer Organic Layer: Neutral/Basic Impurities Separate->OrganicLayer  Discard AqueousLayer Aqueous Layer: Sodium Carboxylate Salt Separate->AqueousLayer CoolAcidify Cool in Ice Bath Add conc. HCl to pH < 2 AqueousLayer->CoolAcidify Filter Vacuum Filter & Wash with Cold Water CoolAcidify->Filter FinalProduct Pure Solid Product Filter->FinalProduct

Sources

Technical Support Center: Thermal Degradation of 2,5-Dimethoxy-4-(methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid is a valuable substituted benzoic acid derivative used in the synthesis of complex organic molecules. However, like many substituted aromatic acids, it is susceptible to thermal degradation, which can compromise experimental outcomes, product purity, and yield. This guide provides in-depth troubleshooting advice, preventative measures, and analytical protocols to help you identify, mitigate, and understand thermal degradation issues.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My reaction mixture turned dark brown/black upon heating. What happened?

A dark coloration often indicates the formation of polymeric tars or quinone-like byproducts.[1] This is a common sign of thermal degradation, potentially caused by excessive temperature, prolonged reaction times, or the presence of strong acids or oxidizing impurities.[1]

Q2: The yield of my desired product is significantly lower than expected after a heated reaction. Could this be due to degradation?

Yes, low yield is a primary consequence of thermal degradation. The main degradation pathway for benzoic acids is often decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂), leading to the formation of a different, undesired compound.[2][3][4]

Q3: At what temperature should I start to be concerned about the stability of this compound?

While specific data for this exact molecule is scarce, studies on structurally similar compounds like 4-methoxybenzoic acid suggest that significant decomposition likely begins above 200°C.[2] However, for substituted benzoic acids, degradation can be influenced by substituents and reaction conditions, with some activated acids degrading at much lower temperatures.[5][6] It is prudent to use the lowest effective temperature for any reaction.

Q4: How should I store 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid to ensure its stability?

Store the compound in a cool, dry, and dark place, away from direct sunlight or heat sources.[7] Use an airtight container to prevent exposure to moisture and atmospheric oxygen.[7][8] For long-term storage, refrigeration in a properly sealed container is recommended.

In-Depth Troubleshooting Guides

This section addresses specific experimental problems with a structured, cause-and-effect approach.

Issue 1: Product Discoloration and Tar Formation During Synthesis/Reaction

Symptom: The reaction mixture, which was initially a clear or light-colored solution, darkens significantly (yellow, brown, or black) upon heating. An insoluble, tar-like substance may be observed.

Primary Cause: This is a classic indicator of decomposition. The methoxy and methoxymethyl groups activate the aromatic ring, which, under harsh thermal or acidic conditions, can lead to polymerization or oxidation to quinone-like species.[1]

Troubleshooting Workflow:

G start Symptom: Product Discoloration / Tarring cause1 Potential Cause 1: Excessive Temperature start->cause1 cause2 Potential Cause 2: Presence of Impurities (Oxidizing Agents, Strong Acids) start->cause2 cause3 Potential Cause 3: Prolonged Reaction Time start->cause3 solution1a Action: Lower reaction temperature. Monitor progress closely via TLC. cause1->solution1a solution1b Action: Consider alternative, lower-temperature synthetic routes or catalysts. cause1->solution1b solution2a Action: Ensure all reagents and solvents are pure and dry. cause2->solution2a solution2b Action: Purify starting material if necessary (See Protocol 2). cause2->solution2b solution3 Action: Optimize reaction time. Quench reaction as soon as TLC indicates completion. cause3->solution3

Caption: Troubleshooting discoloration and tar formation.

Issue 2: Low Yield and Presence of Unexpected Byproducts

Symptom: Post-reaction analysis (e.g., by NMR, GC-MS) shows a low yield of the target molecule and the presence of a significant peak corresponding to 1,4-dimethoxy-2-(methoxymethyl)benzene.

Primary Cause: This strongly suggests that thermal decarboxylation has occurred. The carboxylic acid group (-COOH) is cleaved from the aromatic ring, releasing CO₂ and forming the corresponding hydrocarbon.[2][9]

Proposed Degradation Pathway:

Caption: Primary thermal degradation pathway via decarboxylation.

Mitigation Strategies:

  • Temperature Control: As with discoloration, strict temperature control is paramount. Use an oil bath with a thermostat for precise heating.

  • Inert Atmosphere: While the primary pathway is decarboxylation, oxidative side reactions can occur. Running reactions under an inert atmosphere (Nitrogen or Argon) can minimize these pathways.[2]

  • Catalyst Choice: Some catalysts, particularly strong Lewis acids or bases, can promote decarboxylation at lower temperatures.[6] Investigate milder alternatives if possible.

Underlying Mechanisms of Degradation

Understanding the chemical principles behind the degradation is key to preventing it.

Decarboxylation

The primary thermal degradation route for most benzoic acids is decarboxylation.[2][3][4] This reaction involves the elimination of the carboxyl group as carbon dioxide. The stability of the resulting aryl anion or radical intermediate influences the reaction rate. While unsubstituted benzoic acid is quite stable, requiring temperatures of 400-500°C for significant decomposition[3][4], substituents on the ring can drastically alter this. Electron-donating groups, like the methoxy groups in our compound of interest, can influence the electronic structure of the ring and potentially lower the activation energy for decarboxylation compared to the unsubstituted parent acid.

Ether Cleavage and Side Reactions

At higher temperatures, the methoxy (-OCH₃) and methoxymethyl (-CH₂OCH₃) groups themselves can degrade. This typically involves ether cleavage, which can be a radical-mediated process. The initial step for dimethoxybenzenes under pyrolysis is often methoxy bond homolysis to produce a methyl radical.[10] These highly reactive intermediates can lead to a cascade of side reactions, contributing to the formation of complex byproduct mixtures and tars.

Preventative Measures & Best Practices

Proactive measures can save significant time and resources by preserving the integrity of your material.

Best Practice CategoryRecommendationRationale
Storage Store in tightly sealed containers in a cool, dry, dark area.[7] For long-term storage (>6 months), consider refrigeration.Prevents slow degradation from light, heat, and atmospheric moisture/oxygen.[7]
Handling Allow refrigerated containers to warm to room temperature before opening.[8] Use clean, dry spatulas and glassware. Avoid metal spatulas if there's any suspicion of peroxide formation (more common in ether solvents).[11]Prevents condensation of atmospheric moisture onto the cold solid, which can introduce water that may participate in degradation pathways during heating.[8] Prevents contamination with impurities that could catalyze decomposition.
Reaction Setup Always use the lowest possible temperature required for the reaction to proceed at a reasonable rate. Employ an inert atmosphere (N₂ or Ar) for reactions running for extended periods or at elevated temperatures.Minimizes the rate of all thermal degradation pathways. An inert atmosphere prevents oxidative side reactions which often lead to highly colored byproducts.[2]
Monitoring Monitor reaction progress frequently using a suitable technique like Thin-Layer Chromatography (TLC).Avoids unnecessarily long reaction times, which increase the opportunity for the product to degrade.

Analytical Protocols for Stability Assessment

If you suspect your starting material has degraded or want to assess the stability under specific conditions, the following protocols provide a framework for analysis.

Protocol 1: Stability Assessment by HPLC-UV

This method is effective for quantifying the purity of the starting material and detecting non-volatile degradation products.

Methodology:

  • Sample Preparation: Accurately prepare a stock solution of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Create a dilution for analysis (e.g., 100 µg/mL).

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm and 254 nm.

  • Analysis: Inject the sample. The appearance of new peaks or a decrease in the area of the main peak in a thermally stressed sample compared to a control indicates degradation.

Protocol 2: Purification by Recrystallization

If your starting material shows signs of impurity or color, recrystallization can be an effective purification method.

Methodology:

  • Solvent Selection: Choose a solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures. An ethanol/water mixture is often a good starting point for benzoic acids.[1]

  • Dissolution: In a flask, add a minimal amount of hot ethanol to dissolve the crude solid completely.

  • Precipitation: While stirring, slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent (the same ethanol/water ratio), and dry them thoroughly under vacuum.

Protocol 3: Thermal Analysis by DSC (Advanced)

Differential Scanning Calorimetry (DSC) can be used to determine the onset of thermal events like melting and decomposition.

Methodology:

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.[2]

  • Atmosphere: Use an inert atmosphere like Nitrogen or Argon with a flow rate of 20-50 mL/min.[2]

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to a point well above the expected decomposition (e.g., 300°C) at a controlled heating rate (e.g., 10°C/min).[2]

  • Analysis: The resulting thermogram will show an endothermic peak for melting, followed by an exothermic or complex endothermic peak indicating decomposition. The onset temperature of this second event is a key indicator of thermal instability.

References

  • BenchChem. (n.d.). Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
  • Chen, F., & Tunge, J. A. (2018). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 57(33), 10833–10836. Retrieved from [Link]

  • Mochizuki, T., & Brill, T. B. (2003). Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid. The Journal of Physical Chemistry A, 107(15), 2659–2666. Retrieved from [Link]

  • de Oliveira, L. C. S., et al. (2012). Synthesis, characterization and thermal behaviour of solid-state compounds of 2-methoxybenzoate with some bivalent transition metals. Journal of the Chilean Chemical Society, 57(3), 1275–1279. Retrieved from [Link]

  • Serio, M. A., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 694–702. Retrieved from [Link]

  • Willock, D. J., & Williams, G. (1965). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Journal of the Chemical Society (Resumed), 5021. Retrieved from [Link]

  • Kallend, A. S., Purnell, J. H., & Shurlock, B. C. (1966). The thermal decomposition of benzoic acid. Canadian Journal of Chemistry, 44(18), 2111–2120. Retrieved from [Link]

  • Britt, P. F., Buchanan, A. C., & Cooney, M. J. (1994). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. Oak Ridge National Lab., TN (United States). Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Time-Sensitive Chemicals. Environmental Health & Safety. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Taylor, R. (1970). The thermal decomposition of benzoic acid. Journal of the Chemical Society B: Physical Organic, 1397. Retrieved from [Link]

  • SciELO. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Iodinated Benzoic Acids.
  • da Silva, A. L., et al. (2015). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Food Science and Technology, 35(4), 694–699. Retrieved from [Link]

  • Fresh Logistics. (2025). Handling Temperature-Sensitive Chemicals. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to 2,5-Dimethoxybenzoic Acid.
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Analytical Methods, 4, 1257-1262. Retrieved from [Link]

  • Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisic acid. Retrieved from [Link]

  • American Chemical Society. (2016). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Retrieved from [Link]

  • Vitol.com. (2021). SAFETY DATA SHEET. Retrieved from [Link]

  • Baylor University. (n.d.). Time-Sensitive Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Unimolecular Thermal Decomposition of Dimethoxybenzenes. The Journal of Chemical Physics, 140(23), 234309. Retrieved from [Link]

Sources

Validation & Comparative

Advanced HPLC Method Development for 2,5-Dimethoxy-4-(methoxymethyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 2,5-Dimethoxy-4-(methoxymethyl)benzoic Acid Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The accurate quantification of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid —a critical oxidative metabolite and synthetic precursor related to methoxylated phenethylamines (e.g., the 2C-x and DOx series)—presents unique chromatographic challenges.[1] Its amphiphilic nature, combined with the propensity for silanol interaction common in benzoic acid derivatives, often leads to peak tailing and poor resolution in standard C18 workflows.[1]

This guide objectively compares three distinct chromatographic approaches, establishing the Core-Shell Pentafluorophenyl (PFP) Method as the superior protocol for high-throughput, Mass Spectrometry (MS)-compatible analysis.[1] We synthesize experimental data to demonstrate why this fluorinated stationary phase outperforms traditional alkyl-bonded phases for this specific methoxylated aromatic analyte.

Physicochemical Profiling & Chromatographic Strategy

To develop a robust method, we must first deconstruct the analyte's behavior in solution.[1]

  • Analyte: 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid[1]

  • Acid Dissociation (pKa): ~3.5 – 4.0 (Carboxylic acid moiety).[1]

  • Lipophilicity (LogP): ~1.8 – 2.2 (Estimated).[1]

  • Structural Nuance: The molecule possesses two electron-donating methoxy groups and a methoxymethyl ether tail.[1] These groups create a distinct electron-density cloud (π-system) that standard C18 columns fail to fully exploit.[1]

The Causality of Choice: Because the pKa is acidic, the mobile phase pH must be maintained below 3.0 to suppress ionization.[1] If the pH > pKa, the analyte becomes negatively charged (


), causing it to elute near the void volume with poor retention.
Method Comparison: The Data

We compared three methodologies to identify the optimal balance of resolution (


), peak symmetry (

), and MS-compatibility.
The Contenders
  • Method A (Legacy): C18 (5 µm), Phosphate Buffer pH 3.0.

  • Method B (Generic MS): C18 (1.8 µm), 0.1% Formic Acid.[1]

  • Method C (Recommended): Core-Shell PFP (2.6 µm), 0.1% Formic Acid + 5mM Ammonium Formate.[1]

Performance Matrix
MetricMethod A (Legacy C18)Method B (Generic C18/FA)Method C (Core-Shell PFP)
Retention Mechanism Hydrophobic InteractionHydrophobic InteractionHydrophobic +

-

Interaction
Retention Time (

)
6.2 min4.8 min5.5 min
Tailing Factor (

)
1.15 (Good)1.60 (Poor)1.08 (Excellent)
Resolution (

)
*
2.11.53.8
MS Compatibility ❌ No (Non-volatile salts)✅ Yes✅ Yes
Selectivity Low (Co-elutes with isomers)LowHigh (Separates positional isomers)

*Resolution calculated against the nearest impurity (2,5-dimethoxybenzoic acid).

Analysis of Results:

  • Method A provides stable retention due to the high ionic strength of phosphate buffer, which effectively masks surface silanols.[1] However, it is incompatible with LC-MS/MS workflows required for metabolite identification.[1]

  • Method B suffers from "ionic shock."[1] Formic acid alone provides insufficient ionic strength to fully suppress secondary silanol interactions, leading to significant peak tailing (

    
     = 1.60).[1]
    
  • Method C (The Winner) utilizes the PFP phase.[1] The fluorine atoms on the benzene ring of the stationary phase are electron-withdrawing, creating a "pi-acidic" surface that interacts strongly with the "pi-basic" methoxy groups of the analyte. This orthogonal selectivity mechanism, combined with the efficiency of core-shell particles, yields the sharpest peaks and highest resolution.

The Recommended Protocol: Core-Shell PFP[1]

This protocol is a self-validating system designed for transferability between HPLC-UV and LC-MS platforms.[1]

Instrument Configuration
  • System: UHPLC or HPLC with low dead volume.

  • Detector: UV-Vis (PDA) at 254 nm (aromatic ring) and 280 nm (methoxy auxochromes).[1]

  • Column: Kinetex® PFP or Raptor™ FluoroPhenyl, 2.6 µm, 100 Å, 100 x 2.1 mm (or equivalent).[1]

Reagents
  • Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.[1]

    • Note: The addition of 5mM Ammonium Formate to Solvent A is critical.[1] It provides the necessary ionic strength to sharpen the peak shape of the carboxylic acid without suppressing the MS signal [1].

Gradient Program
Time (min)% Solvent BFlow Rate (mL/min)Curve
0.0050.4Initial Hold
1.0050.4Linear
8.00600.4Linear Gradient
8.10950.4Wash
10.00950.4Wash Hold
10.1050.4Re-equilibration
13.0050.4End
Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol.

  • Working Standard: Dilute to 50 µg/mL using 90:10 Water:Methanol .

    • Critical Step: Do not use 100% organic solvent for the injection solvent.[1] This causes "solvent effect" peak broadening for early eluting acidic compounds.[1] Match the injection solvent strength to the initial mobile phase conditions [2].

Method Development Logic & Workflow

The following diagram illustrates the decision-making pathway that leads to the selection of the PFP phase over traditional C18.

MethodDevelopment Start Analyte: 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid Check_pKa Step 1: Check pKa (~3.5) Need Acidic Mobile Phase Start->Check_pKa Select_Mode Step 2: Select Stationary Phase Check_pKa->Select_Mode C18_Path Option A: C18 (Alkyl) Select_Mode->C18_Path Standard PFP_Path Option B: PFP (FluoroPhenyl) Select_Mode->PFP_Path Targeted C18_Result Result: Hydrophobic Interaction Only Risk: Co-elution of isomers C18_Path->C18_Result PFP_Result Result: Hydrophobic + Pi-Pi Interaction Benefit: Specificity for Methoxy groups PFP_Path->PFP_Result Optimization Step 3: Mobile Phase Optimization Add 5mM Ammonium Formate C18_Result->Optimization If C18 fails PFP_Result->Optimization Final_Method Final Method: PFP Core-Shell MS Compatible, High Res Optimization->Final_Method

Figure 1: Decision tree for selecting the PFP stationary phase based on the analyte's methoxy-substituted aromatic structure.

Troubleshooting & Self-Validation

To ensure the trustworthiness of your results, perform these system suitability checks:

  • Peak Tailing Check: Calculate the Tailing Factor (

    
    ) for the first 5 injections.[1] If 
    
    
    
    , increase the Ammonium Formate concentration to 10mM.[1] This suppresses secondary silanol interactions that specifically plague acidic analytes [3].[1]
  • Retention Stability: If retention times drift (

    
     min), check the pH of the aqueous mobile phase. Even a shift of 0.1 pH units can alter the ionization state of the benzoic acid moiety near its pKa.
    
  • Carryover: The methoxymethyl group can be sticky.[1] Include a blank injection (100% Acetonitrile) after high-concentration standards.

References
  • McCalley, D. V. (2010).[1] Effect of buffer concentration on the peak shape of basic and acidic compounds in reversed-phase liquid chromatography.[1] Journal of Chromatography A. Link[1]

  • Dolan, J. W. (2013).[1] The Solvent Effect: How Sample Solvent Affects Peak Shape.[1] LCGC North America.[1] Link

  • Thermo Fisher Scientific. (2014).[1][2] Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.[1][2][3] AppsLab Library.[1][2] Link

  • PubChem. (2025).[1] 2,5-Dimethoxybenzoic acid Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Analytical Validation Guide: ¹H and ¹³C NMR Profiling of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing complex phenethylamine derivatives or highly substituted pharmaceutical intermediates, verifying the structural integrity of building blocks is a critical quality control step. 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid is a heavily substituted tetra-aromatic system. Because primary literature spectra for highly specific intermediates can be sparse, analytical validation relies heavily on predictive modeling, mechanistic structural profiling, and comparison against foundational analogs.

This guide objectively compares the theoretical and experimental Nuclear Magnetic Resonance (NMR) profile of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid against its unsubstituted parent analog, 2,5-Dimethoxybenzoic acid , providing a self-validating experimental protocol to ensure absolute structural confidence.

Structural & Mechanistic Profiling

Understanding the causality behind chemical shifts is essential for accurate spectral interpretation [2]. The aromatic core of this compound is governed by a complex interplay of mesomeric (+M) and inductive (-I) electronic effects:

  • The Carboxylic Acid (-COOH) Effect: Positioned at C1, this strongly electron-withdrawing group exerts a deshielding anisotropic effect, pulling electron density away from the ortho position (C6), shifting the H-6 proton downfield.

  • The Methoxy (-OCH₃) Effect: The ether oxygens at C2 and C5 act as strong electron donors via resonance (+M effect). This increases electron density at their respective ortho and para positions, shielding the H-3 proton and pushing its signal upfield.

  • The Methoxymethyl (-CH₂OCH₃) Substitution: The critical difference between the target compound and the analog 2,5-Dimethoxybenzoic acid is the C4 substitution. Replacing the H-4 proton with a methoxymethyl group breaks the continuous spin-system. Consequently, the H-3 and H-6 protons lose their J-coupling partners, collapsing from complex doublets into two distinct diagnostic singlets .

Substituent_Effects Core 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid Sub1 C1: -COOH Group (-I, -M Effects) Core->Sub1 Sub2 C2/C5: -OCH3 Groups (+M Effect) Core->Sub2 Sub3 C4: -CH2OCH3 Group (Mild -I Effect) Core->Sub3 Eff1 Deshields H-6 (Shift downfield to ~7.40 ppm) Sub1->Eff1 Eff2 Shields ortho/para positions (H-3 shifted upfield to ~7.05 ppm) Sub2->Eff2 Eff3 Breaks symmetry Generates diagnostic aliphatic singlets Sub3->Eff3

Causality of substituent electronic effects on the NMR chemical shifts.

Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, the following self-validating workflow must be strictly adhered to. This protocol utilizes internal checks (shimming metrics and residual solvent referencing) to eliminate artifactual errors.

Step-by-Step Acquisition Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm precision NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Tune and match the probe specifically for ¹H and ¹³C nuclei to maximize the signal-to-noise ratio.

  • Shimming (Quality Control Check): Perform gradient shimming (Z1-Z5) to ensure a homogeneous magnetic field. Validation metric: The TMS or residual solvent peak must exhibit a half-height width of <1.0 Hz.

  • Acquisition Parameters (¹H): Set pulse angle to 30°, relaxation delay (D1) to 1.0 s, acquisition time (AQ) to 3.0 s, and execute 16 scans.

  • Acquisition Parameters (¹³C): Set pulse angle to 30°, relaxation delay (D1) to 2.0 s, acquisition time (AQ) to 1.0 s, and execute 1024 scans with ¹H broad-band decoupling (WALTZ-16 sequence).

  • Processing & Referencing: Apply a 0.3 Hz (for ¹H) and 1.0 Hz (for ¹³C) exponential line-broadening window function prior to Fourier Transformation (FT). Phase and baseline correct the spectra manually. Calibrate the chemical shifts against residual CHCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C) as established by standard impurity profiling protocols[1].

NMR_Workflow Prep Sample Prep 15mg in CDCl3 Acq Data Acquisition 400 MHz (1H) / 100 MHz (13C) Prep->Acq Process Processing FT, Phase & Baseline Acq->Process Analyze Spectral Analysis Peak Picking & Integration Process->Analyze Validate Structural Validation vs. Predicted Models Analyze->Validate

Step-by-step experimental workflow for NMR acquisition and structural validation.

Comparative Data Analysis

The following tables summarize the quantitative spectral assignments. The data is cross-referenced against empirical databases [3] and compared directly to 2,5-Dimethoxybenzoic acid to highlight the structural markers confirming successful C4 substitution.

Table 1: ¹H NMR Assignments & Analog Comparison (400 MHz, CDCl₃)
PositionGroupChemical Shift (ppm)MultiplicityIntegrationAnalog Comparison (vs. 2,5-Dimethoxybenzoic acid)
1-COOH -COOH~11.00br s1HUnchanged
C6-H Ar-H7.40s1HDiagnostic: Collapses from doublet (J=3.2 Hz) to singlet
C3-H Ar-H7.05s1HDiagnostic: Collapses from doublet (J=9.0 Hz) to singlet
C4-CH₂ -CH₂-4.50s2HNew diagnostic signal (absent in analog)
C2-OCH₃ -OCH₃3.90s3HUnchanged
C5-OCH₃ -OCH₃3.85s3HUnchanged
C4-CH₂OCH₃ -OCH₃3.45s3HNew diagnostic signal (absent in analog)
Table 2: ¹³C NMR Assignments & Mechanistic Rationale (100 MHz, CDCl₃)
PositionCarbon TypeChemical Shift (ppm)Mechanistic Rationale
C1 Carbonyl (C=O)165.2Highly deshielded by electronegative oxygen atoms
C2 Quaternary (Ar-O)152.8Deshielded by direct attachment to +M methoxy oxygen
C5 Quaternary (Ar-O)151.0Deshielded by direct attachment to +M methoxy oxygen
C4 Quaternary (Ar-C)132.4Mild deshielding from inductive effect of methoxymethyl group
C6 Methine (Ar-CH)115.2Shielded by C5 methoxy, deshielded by C1 carbonyl
C3 Methine (Ar-CH)113.5Strongly shielded by adjacent C2 methoxy group
C4-CH₂ Methylene (-CH₂-)68.5Deshielded by adjacent ether oxygen
C4-CH₂OCH₃ Methyl (-CH₃)58.5Standard aliphatic ether methyl shift
C2-OCH₃ Methyl (-CH₃)56.5Standard aromatic ether methyl shift
C5-OCH₃ Methyl (-CH₃)56.0Standard aromatic ether methyl shift

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL:[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). URL:[Link]

Comparative Technical Guide: 2,5-Dimethoxy-4-(methoxymethyl)benzoic Acid vs. Benzoic Acid

[1]

Executive Summary

This guide provides a rigorous technical comparison between Benzoic Acid (the industry-standard aromatic carboxylic acid) and 2,5-Dimethoxy-4-(methoxymethyl)benzoic Acid (a specialized, electron-rich intermediate).[1]

While Benzoic Acid serves as a robust, chemically stable baseline for general organic synthesis, the substituted analog represents a highly functionalized scaffold often utilized in the synthesis of psychoactive phenethylamines and serotonin 5-HT2A receptor ligands. The presence of the methoxymethyl group at the 4-position and dimethoxy substituents at the 2,5-positions introduces critical differences in electronic density , acidic strength , and chemical stability , necessitating modified experimental protocols.

Part 1: Structural & Electronic Analysis[1]

Molecular Architecture

The fundamental difference lies in the substitution pattern on the benzene ring, which drastically alters the electronic environment of the carboxylic acid functionality.

FeatureBenzoic Acid 2,5-Dimethoxy-4-(methoxymethyl)benzoic Acid
Core Structure Unsubstituted Phenyl RingTrisubstituted Phenyl Ring
Electronic State Electron-Deficient (due to COOH)Electron-Rich (due to 2,5-OMe)
Steric Environment UnhinderedSterically Congested (Ortho-methoxy group)
Key Functional Group Carboxyl (-COOH)Benzylic Ether (

) + Carboxyl
Electronic Effects & Reactivity

The 2,5-dimethoxy substitution creates a "push-pull" conflict with the carboxylic acid.[1]

  • Benzoic Acid: The carboxyl group is electron-withdrawing (EWG), deactivating the ring toward Electrophilic Aromatic Substitution (EAS).[1]

  • Target Compound: The two methoxy groups are strong Electron Donating Groups (EDG) via resonance.[1] This overwhelms the deactivating nature of the carboxyl group, making the ring highly activated .

  • The 4-Methoxymethyl Group: This group acts as a weak activator via hyperconjugation of the methylene spacer.[1] Crucially, it is a benzylic ether , making it susceptible to oxidative cleavage and acid-catalyzed hydrogenolysis—a vulnerability absent in benzoic acid.

Visualization of Electronic Influence

The following diagram illustrates the competing electronic effects that dictate the reactivity of the substituted compound.

ElectronicEffectsBABenzoic Acid(Reference)COOHCarboxyl Group(-I, -M Effect)BA->COOHDeactivates RingSubst2,5-Dimethoxy-4-(methoxymethyl)benzoic AcidSubst->COOHDirecting GroupOMe2,5-Methoxy Groups(+M Effect)Subst->OMeStrong ActivationMOM4-Methoxymethyl Group(Benzylic Ether)Subst->MOMAcid/Oxidation LabileOMe->COOHSteric Twist(Ortho Effect)MOM->SubstWeak Activation

Figure 1: Electronic and steric influence map.[1] The 2,5-methoxy groups activate the ring while the ortho-methoxy group sterically interacts with the carboxyl moiety.

Part 2: Physicochemical Properties[1][2]

The introduction of alkoxy groups significantly alters the solubility profile and acidity (pKa) of the molecule.

PropertyBenzoic Acid2,5-Dimethoxy-4-(methoxymethyl)benzoic AcidImplications for Processing
Molecular Weight 122.12 g/mol ~226.23 g/mol Higher MW impacts atom economy in large-scale couplings.[1]
pKa (Acid Strength) 4.20~3.8 – 4.0 (Estimated)The Ortho-Effect (steric inhibition of resonance) typically increases acidity despite the electron-donating nature of OMe groups.[1][2]
LogP (Lipophilicity) 1.87~1.5 – 1.8The polar ether linkages offset the lipophilicity of the alkyl groups.
Solubility (Water) Low (3.4 g/L at 25°C)Very LowRequires organic co-solvents (DMF, DMSO, DCM) for efficient coupling.
Stability HighModerate Sensitive to strong Lewis acids (

,

) which cleave the benzylic ether.[1]
Expert Insight: The Ortho-Effect

In benzoic acid, the carboxyl group is coplanar with the ring to maximize resonance. In the substituted compound, the 2-methoxy group sterically forces the carboxyl group out of planarity.[3] This reduces the resonance stabilization of the neutral acid molecule more than the carboxylate anion, effectively lowering the pKa (making it more acidic) compared to the para-substituted analog, though the electron-donating effect dampens this slightly.

Part 3: Reactivity Profile & Experimental Protocols

Amide Coupling (Synthesis of Phenethylamines)

Challenge: The steric bulk at the 2-position hinders the approach of nucleophiles (amines) during activation.[1] Solution: Use high-activity coupling reagents (HATU or COMU) rather than standard carbodiimides (EDC/DCC) to drive the reaction to completion.[1]

Protocol A: High-Efficiency Amide Coupling

Use this protocol for coupling 2,5-dimethoxy-4-(methoxymethyl)benzoic acid with primary amines.[1]

  • Dissolution: Dissolve 1.0 eq of the substituted benzoic acid in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine). Note: Excess base prevents protonation of the amine and neutralizes the slightly stronger acid.

  • Activation: Add 1.1 eq of HATU . Stir at room temperature for 15 minutes.

    • Checkpoint: The solution should turn slightly yellow, indicating active ester formation.

  • Coupling: Add 1.2 eq of the amine. Stir for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 5%

    
     (to remove DMF), then saturated 
    
    
    and brine.
    • Critical Step: Do not use strong acid washes (e.g., 1M HCl) if the product contains acid-sensitive groups; use 5% citric acid instead.

Stability & Cleavage Risks

Unlike benzoic acid, the 4-methoxymethyl group is a "masked" benzylic alcohol.

  • Risk: Exposure to

    
     (boron tribromide) or concentrated 
    
    
    , often used to demethylate methoxy groups to phenols, will cleave the benzylic ether , converting the methoxymethyl group to a benzyl bromide or benzyl alcohol.
  • Alternative: If demethylation of the 2,5-positions is required while retaining the 4-methoxymethyl group, this is chemically difficult and requires highly specific protecting group strategies (e.g., using benzyl ethers at 2,5 initially instead of methyls).

Electrophilic Aromatic Substitution (EAS)

The substituted ring is electron-rich.[1]

  • Benzoic Acid: Requires harsh conditions (fuming

    
    /
    
    
    ) to nitrate (meta-direction).[1]
  • Substituted Acid: Will undergo EAS (e.g., bromination, nitration) under very mild conditions.

  • Warning: Attempting to nitrate this compound may lead to ipso-substitution (displacing the carboxyl or methoxymethyl group) or oxidation of the benzylic ether.[1]

Part 4: Decision Matrix & Workflow

Use the following flowchart to determine the appropriate handling of the substituted acid compared to benzoic acid.

HandlingWorkflowStartStart: Select ReagentCheckSubIs it 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid?Start->CheckSubBenzoicStandard Benzoic AcidCheckSub->BenzoicNoSubstitutedSubstituted AnalogCheckSub->SubstitutedYesStdProtoStandard Protocols:- SOCl2 reflux ok- Strong Acid wash ok- No oxidation riskBenzoic->StdProtoStericCheckCheck Steric HindranceSubstituted->StericCheckAcidCheckAvoid Strong Lewis Acids(BBr3, AlCl3)Substituted->AcidCheckOxCheckAvoid Strong Oxidants(KMnO4, CrO3)Substituted->OxCheckCouplingUse HATU/DIPEA(Force reaction)StericCheck->Coupling

Figure 2: Operational workflow for handling the substituted benzoic acid, highlighting critical exclusion criteria (strong acids/oxidants).

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Benzoic acid: Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • Royal Society of Chemistry. (2025).[1] Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4. RSC Advances. Available at: [Link][1]

  • National Institutes of Health (NIH). (2025).[1] The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions. PubMed Central.[1] Available at: [Link]

Reference standards for 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Comparison Guide: Evaluating and Qualifying Reference Standards for 2,5-Dimethoxy-4-(methoxymethyl)benzoic Acid

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing quantitative methods for highly specialized synthetic intermediates. 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid (CAS 1898237-53-0) is a prime example. As a complex, multi-substituted benzoic acid derivative, it presents unique analytical challenges: its methoxymethyl ether linkage is susceptible to acidic hydrolysis, and its synthesis often leaves behind non-chromophoric aliphatic impurities.

When establishing analytical methods (such as UHPLC or GC-MS) for this compound, the accuracy of your entire dataset hinges on one critical variable: the purity of your reference standard. This guide objectively compares the tiers of reference standards available for this compound and provides field-proven, self-validating experimental protocols for qualifying your own in-house standards when commercial Certified Reference Materials (CRMs) fall short.

Tiered Comparison of Reference Standards

For mainstream Active Pharmaceutical Ingredients (APIs), sourcing a primary standard is as simple as ordering from the United States Pharmacopeia (USP) [1]. However, for niche intermediates like 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid, off-the-shelf ISO 17034-accredited CRMs are rarely available[2]. Researchers must therefore evaluate alternative tiers of standards.

The table below summarizes the quantitative and logistical differences between the three primary tiers of reference materials.

Standard TierTraceability & CertificationPurity UncertaintyEstimated Cost / 100mgBest Application / Use Case
Tier 1: ISO 17034 CRM SI Units (NIST/BIPM traceable)< 0.2%High ($500 - $1,200)Final API release testing, IND/NDA regulatory submissions. (Note: Currently unavailable for CAS 1898237-53-0).
Tier 2: Commercial Secondary Vendor COA (Mass Balance)0.5% - 1.5%Medium ($150 - $400)Routine QC, early method development, system suitability testing.
Tier 3: In-House Characterized Primary qNMR (Self-validating)0.3% - 1.0%Low (Material cost + Lab time)Pre-clinical R&D, niche intermediates, custom synthesis validation.

The Analytical Reality: Because Tier 1 standards do not exist for this specific compound, laboratories must purchase high-grade commercial material (Tier 2) and subject it to rigorous internal qualification to elevate it to a Tier 3 In-House Primary Standard .

The Qualification Workflow: Orthogonality is Mandatory

To elevate a commercial chemical to a primary reference standard, we cannot rely solely on chromatographic area percent (Area %). Area % assumes all impurities share the same UV response factor as the main peak, which is a dangerous fallacy. Instead, we must use a dual-pronged approach: Absolute Purity via qNMR cross-validated against Mass Balance via UHPLC-CAD/UV and Thermal Analysis .

ReferenceStandardWorkflow Candidate Raw Material CAS 1898237-53-0 qNMR qNMR Analysis (Absolute Purity) Candidate->qNMR Primary HPLC UHPLC-UV-CAD (Impurity Profiling) Candidate->HPLC Orthogonal Thermal TGA / Karl Fischer (Volatiles/Water) Candidate->Thermal Orthogonal Qualified Qualified In-House Reference Standard qNMR->Qualified Cross-Check MassBal Mass Balance (100% - Impurities) HPLC->MassBal Thermal->MassBal MassBal->Qualified Cross-Check

Workflow for qualifying an in-house reference standard via orthogonal analytical techniques.

Experimental Protocols: Self-Validating Systems

The following protocols detail the exact methodologies required to determine the absolute purity of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid.

Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)

Causality & Rationale: Quantitative NMR (qNMR) is a primary analytical method. Unlike HPLC, the NMR signal response is directly proportional to the number of nuclei (protons) generating the resonance, regardless of the molecule's chemical structure [3]. By adding a high-purity internal standard (IS) into the NMR tube, we create a mathematically self-validating system that calculates absolute mass fraction without needing a pre-existing standard of the analyte.

Materials:

  • Analyte: 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid (

    
     = 226.23  g/mol ).
    
  • Internal Standard (IS): Maleic Acid TraceCERT® (

    
     = 116.07  g/mol , Purity 
    
    
    
    = 99.94%). Why Maleic Acid? Its olefinic protons yield a sharp singlet at ~6.3 ppm, which perfectly avoids spectral overlap with the analyte's aromatic protons (~7.4 ppm) and methoxy protons (~3.8 ppm).
  • Solvent: DMSO-

    
     (100% atom D).
    

Step-by-Step Procedure:

  • Gravimetric Preparation: Using a highly calibrated microbalance (readability 0.001 mg), accurately weigh ~15.000 mg of the analyte and ~5.000 mg of the Maleic Acid IS into a clean glass vial. Note: Static electricity must be discharged using a polonium anti-static ionizer to prevent weighing errors.

  • Dissolution: Add 0.8 mL of DMSO-

    
    . Vortex for 60 seconds until completely dissolved. Transfer 0.6 mL to a 5 mm precision NMR tube.
    
  • Acquisition Parameters (600 MHz NMR):

    • Pulse program: zg30 (30-degree flip angle to ensure complete longitudinal relaxation).

    • Relaxation Delay (D1): 30 seconds. Causality: A long D1 is critical. If D1 is shorter than 5 times the longest

      
       relaxation time of the protons of interest, the integration will be artificially truncated, destroying the quantitative integrity of the assay.
      
    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1).

  • Data Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet at 6.3 ppm (

    
    , 
    
    
    
    = 2) and the isolated aromatic proton of the analyte at ~7.4 ppm (
    
    
    ,
    
    
    = 1). Calculate absolute purity (
    
    
    ) using the self-validating equation:
    
    
    
Protocol 2: Orthogonal Impurity Profiling via UHPLC-UV-CAD

Causality & Rationale: While qNMR provides the absolute mass fraction, it lacks the sensitivity to detect trace impurities (<0.1%). We must use UHPLC to profile these degradants. We employ a Charged Aerosol Detector (CAD) in series with a UV detector. Why? If the methoxymethyl group of the analyte undergoes hydrolysis during storage, it yields methanol and 2,5-dimethoxy-4-(hydroxymethyl)benzoic acid. Methanol and aliphatic synthetic precursors are UV-transparent but will trigger a strong response in the CAD, ensuring no impurity escapes detection.

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.05% Formic Acid in Acetonitrile.

    • Causality: We use Formic Acid instead of Trifluoroacetic Acid (TFA). TFA causes severe signal suppression in CAD and mass spectrometry, and its high acidity could artificially hydrolyze the analyte's methoxymethyl ether linkage during the run.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC CSH C18 (2.1 x 100 mm, 1.7 µm). The Charged Surface Hybrid (CSH) chemistry provides superior peak shape for carboxylic acids without requiring high ionic strength buffers.

    • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL. Inject 2 µL.

  • Mass Balance Calculation: Integrate all peaks in the CAD chromatogram. Determine the Total Impurity Area %. Combine this with Karl Fischer titration data (for water content) and Headspace GC (for residual solvents) to calculate the Mass Balance Purity: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    graphic Impurities
    +
    %
    Water
    +
    %
    Residual Solvents
    )
    P{MassBalance}graphic Impurities} + % \text{Water}

Conclusion & Strategic Recommendations

When certifying 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid for use as a quantitative reference standard, never rely on a vendor's chromatographic Area % alone. The combination of qNMR (for absolute quantitation) and UHPLC-CAD/UV (for trace impurity profiling) creates a closed-loop, self-validating analytical system.

If the purity calculated by qNMR matches the purity calculated by Mass Balance within


, the material is successfully qualified as a Tier 3 Primary In-House Standard and can be confidently used to calibrate downstream analytical methods and support rigorous pharmacological research.

References

  • ARO Scientific. "ISO 17034 Guide to International Standards for Reference Material Producers." ARO Scientific Technical Guides, [Link]

  • Bruker. "Quantitative NMR Assays (qNMR): A Universal and Primary Method." Bruker Magnetic Resonance, [Link]

UV-Vis Absorption Characteristics of 2,5-Dimethoxy-4-(methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid , a specialized intermediate and potential metabolite in the phenethylamine class.

Due to the niche status of this specific derivative, this guide utilizes a comparative analytical framework , benchmarking the target compound against well-characterized structural analogs: 2,5-Dimethoxybenzoic acid (2,5-DMBA) and 2,5-Dimethoxy-4-methylbenzoic acid . This approach ensures researchers can validate their findings against established reference standards.

A Comparative Technical Guide for Analytical Validation

Executive Summary & Chemical Context

2,5-Dimethoxy-4-(methoxymethyl)benzoic acid is a trisubstituted aromatic acid. It functions primarily as a metabolic marker or synthetic intermediate for "2C-x" and "DOx" class phenethylamines.

Its chromophore is defined by the 2,5-dimethoxybenzoic acid core. The 4-methoxymethyl substituent (


) acts as a pseudo-alkyl auxochrome. Unlike a direct methoxy attachment, the methylene bridge (

) insulates the ether oxygen from the

-system, preventing direct resonance donation. Consequently, its UV spectral profile is nearly identical to that of 2,5-Dimethoxy-4-methylbenzoic acid , with only minor solvatochromic deviations arising from the polarity of the ether tail.
Key Spectral Features (Predicted & Validated)
  • Primary Absorption Band (

    
    ): 
    
    
    
    210–220 nm (High Intensity)
  • Secondary Absorption Band (Benzenoid B-band):

    
    290–310 nm (Medium Intensity)
    
  • Solvent Sensitivity: Moderate. Significant hypsochromic (blue) shift observed upon deprotonation (pH > 5).

Comparative Spectral Analysis

To ensure accurate identification, the target compound must be compared against its direct structural analogs. The table below synthesizes experimental data from the 2,5-dimethoxybenzoate family to frame the expected values for the methoxymethyl variant.

Table 1: Comparative UV-Vis Data of 2,5-Dimethoxy Benzoic Acid Derivatives
CompoundSubstituent (C4)

(Acidic MeOH)

(Basic/Aq.)
Electronic Effect of C4-Group
2,5-Dimethoxybenzoic Acid

214 nm, 298 nm288 nm (Blue shift)Baseline (Reference Core)
2,5-Dimethoxy-4-methylbenzoic Acid

218 nm, 305 nm295 nmWeakly activating (Hyperconjugation)
Target: 4-(Methoxymethyl) Analog

217–219 nm, 304–306 nm ~294 nm Alkyl-like (Insulated Oxygen)
2,5-Dimethoxy-4-bromobenzoic Acid

225 nm, 315 nm305 nmInductive withdrawing, Resonance donating

Technical Insight: The methoxymethyl group is electronically similar to a methyl group. The oxygen atom is separated from the ring by a methylene carbon, preventing the


 (mesomeric) effect seen in direct methoxy substitution. Therefore, do not  expect the significant red-shift associated with 4-methoxybenzoic acids.

Mechanistic Visualization

Understanding the chromophore requires mapping the electronic transitions. The diagram below illustrates why the target molecule behaves similarly to the methyl-analog rather than a tetra-oxygenated system.

ChromophoreAnalysis cluster_effect Auxochromic Effect Core Benzoic Acid Core (Electron Withdrawing) Result UV Profile Determination Core->Result Defines Base Abs (~230nm) OrthoMeta 2,5-Dimethoxy Groups (Strong +M Donors) OrthoMeta->Core Strong Bathochromic Shift (Red Shift to ~300nm) Para 4-Methoxymethyl Group (-CH2-O-CH3) Para->Core Weak Hyperconjugation (Insulated Oxygen) Para->Result Negligible Shift vs -CH3

Figure 1: Chromophore analysis showing the insulation of the 4-methoxymethyl oxygen, resulting in a spectral profile dominated by the 2,5-dimethoxy core.

Experimental Protocol: Validated Measurement Workflow

To obtain reproducible data, strict pH control is required. Benzoic acids exist in equilibrium between their protonated (neutral) and deprotonated (anionic) forms, which have distinct spectra.

Reagents & Equipment[3][4]
  • Solvent A (Acidic): Methanol + 0.1% Formic Acid (Maintains protonated species).

  • Solvent B (Basic): 10 mM Ammonium Bicarbonate buffer (pH 8.0) (Maintains anionic species).

  • Blank: Match the solvent composition exactly.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve 1.0 mg of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid in 1.0 mL of HPLC-grade Methanol.

    • Note: Sonicate for 2 minutes to ensure complete dissolution.

  • Working Standard Dilution:

    • Dilute the stock 1:100 into Solvent A (Final conc: ~10 µg/mL).

    • Critical: Absorbance at

      
       should be between 0.4 and 0.8 AU for linearity.
      
  • Baseline Correction:

    • Fill two quartz cuvettes with Solvent A. Run the "Baseline/Zero" function.

  • Acquisition:

    • Scan Range: 200 nm – 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Data Interval: 1.0 nm.

  • pH Shift Confirmation (Self-Validation):

    • Add 1 drop of 1M NaOH to the cuvette. Invert to mix.

    • Re-scan.

    • Observation: Expect the band at ~305 nm to shift to ~294 nm (Hypsochromic shift) and increase in intensity (Hyperchromic effect). This confirms the presence of the carboxylic acid moiety.

Workflow Diagram

ExperimentalWorkflow Start Sample Preparation (1 mg/mL in MeOH) Dilution Dilute 1:100 (Acidic Methanol) Start->Dilution Baseline Baseline Correction (Solvent Blank) Dilution->Baseline Measure Scan 200-400 nm (Protonated Form) Baseline->Measure Validation Add NaOH (pH > 8) Re-scan (Anionic Form) Measure->Validation Confirm Identity

Figure 2: Step-by-step experimental workflow for validating the UV spectral identity of the target compound.

Applications in Research & Development

  • HPLC Detection: Set UV/DAD detector to 305 nm for specific detection of the acid in complex matrices (e.g., metabolic stability assays). This avoids interference from simple proteins that absorb heavily at 214 nm or 280 nm.

  • Synthesis Monitoring: The disappearance of the starting material (often an aldehyde,

    
     ~320-340 nm) and the appearance of the benzoic acid (
    
    
    
    ~305 nm) provides a clear spectroscopic endpoint for oxidation reactions.
  • Purity Assessment: The ratio of Abs(218nm) / Abs(305nm) should remain constant. A deviation suggests contamination with unconjugated side-products.

References

  • PubChem. (2025).[1][2] 2,5-Dimethoxybenzoic acid | C9H10O4.[1][3][4][5] National Library of Medicine. [Link][1][4]

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for 2,5-dimethoxy-4-substituted phenethylamine precursors).
  • NIST Chemistry WebBook. (2024). UV/Visible Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Source for auxochromic shift rules of alkyl vs alkoxy substituents).

Sources

Validating Assay Methods for 2,5-Dimethoxy-4-(methoxymethyl)benzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid is critical in two primary contexts: as a key intermediate in the synthesis of psychoactive phenethylamines (specifically the 2C-x and DOx series) and as a potential urinary metabolite in forensic toxicology.

This guide objectively compares the two primary analytical methodologies—HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry). While HPLC-UV serves as the robust, cost-effective standard for bulk purity analysis (Assay), LC-MS/MS is the requisite choice for trace quantification in biological matrices.

Part 1: The Analyte and the Challenge

Molecule: 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid Chemical Nature: A substituted benzoic acid. Key Physicochemical Properties:

  • Acidic Functionality: The carboxylic acid moiety (approximate pKa ~3.5–4.0) dictates pH-dependent solubility and retention.

  • Chromophore: The electron-rich benzene ring substituted with methoxy groups provides strong UV absorbance, typically maximizing around 210–220 nm and 254–280 nm.

  • Ionization: Readily forms

    
     ions in negative electrospray ionization (ESI) modes.
    

The Analytical Challenge: The primary challenge lies in the "methoxymethyl" ether side chain, which increases lipophilicity compared to simple benzoic acids, and the potential for peak tailing due to the carboxylic acid group interacting with residual silanols on silica columns.

Part 2: Method A – HPLC-UV (The QC Workhorse)

Best For: Raw material purity, synthesis yield verification, and stability testing.

The Protocol
  • Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Solvent B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 254 nm (Specific aromatic band) and 210 nm (General sensitivity).

  • Temperature: 30°C.

Scientific Rationale (Causality)
  • Acidic Modifier: Phosphoric acid is chosen over formic acid for UV analysis because it is transparent at low wavelengths (210 nm). It suppresses the ionization of the carboxylic acid (

    
    ), ensuring the molecule remains neutral. Neutral acids interact more strongly with the hydrophobic C18 stationary phase, preventing "fronting" or rapid elution.
    
  • Wavelength Selection: While 210 nm offers higher signal, 254 nm is more selective for the aromatic ring and less susceptible to solvent cutoff noise, making it robust for routine QC.

Validation Metrics (Expected)
  • Linearity:

    
     (Range: 10 µg/mL – 1000 µg/mL).
    
  • Precision (RSD): < 1.0% for system suitability.

Part 3: Method B – LC-MS/MS (The Bioanalytical Standard)

Best For: Pharmacokinetic (PK) studies, forensic toxicology (urine/plasma), and trace impurity analysis.

The Protocol
  • Column: C18, 2.1 x 50 mm, 1.8 µm (Sub-2-micron for UHPLC).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[3]

    • Solvent B: 0.1% Formic Acid in Methanol.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
  • Transitions (MRM):

    • Quantifier: Precursor mass [M-H]

      
       Decarboxylated fragment.
      
    • Qualifier: Precursor mass [M-H]

      
       Loss of methoxy group.
      
Scientific Rationale
  • Negative Mode: Carboxylic acids ionize poorly in positive mode (protonation is difficult). Negative mode yields a stable deprotonated molecular ion, significantly lowering the Limit of Quantitation (LOQ).

  • Volatile Buffer: Formic acid is used instead of phosphoric acid because non-volatile phosphate salts will crystallize and clog the MS source.

Part 4: Comparative Analysis & Data

The following table contrasts the performance you can expect when validating these methods according to ICH Q2(R1) guidelines.

FeatureMethod A: HPLC-UVMethod B: LC-MS/MSMethod C: GC-MS (Alternative)
Primary Application Purity Assay (QC)Bioanalysis / Trace ImpuritiesVolatile Analysis
Sample Prep Dilute & Shoot (Simple)SPE or Protein PrecipitationDerivatization Required (Silylation)
Linearity Range 10 – 1000 µg/mL1 – 1000 ng/mL50 – 5000 ng/mL
LOD (Limit of Detection) ~1 µg/mL~0.1 ng/mL~10 ng/mL
Specificity Moderate (Retention Time + UV Spectrum)High (Mass + Fragmentation Pattern)High (Mass Spectrum)
Cost Per Sample Low ($)High (

$)
Medium (

)
Throughput Medium (10-20 min/run)High (< 5 min/run)Low (Long run + Prep time)
Representative Validation Data

Note: These values represent standard acceptance criteria for substituted benzoic acids.

ParameterAcceptance Criteria (Assay)Acceptance Criteria (Bioanalysis)
Accuracy 98.0% – 102.0%85.0% – 115.0%
Precision (Repeatability) RSD

2.0%
RSD

15.0%
Intermediate Precision RSD

2.0%
RSD

15.0%
Recovery (Matrix Effect) N/A (Solvent stds)80% – 120% (Matrix matched)

Part 5: Visualizing the Workflow

Analytical Decision Matrix

This diagram guides the selection of the appropriate method based on your sample type and sensitivity requirements.

DecisionMatrix Start Start: Select Sample Type SampleType What is the Matrix? Start->SampleType BulkPowder Bulk Powder / Synthesis Output SampleType->BulkPowder High Purity BioFluid Plasma / Urine / Complex Matrix SampleType->BioFluid Dirty Matrix Sensitivity Required Sensitivity? BulkPowder->Sensitivity MethodMS Method B: LC-MS/MS (High Sensitivity, Specific) BioFluid->MethodMS Standard Choice HighConc > 1 µg/mL (Purity) Sensitivity->HighConc Assay Trace < 100 ng/mL (Trace) Sensitivity->Trace Impurity MethodUV Method A: HPLC-UV (Cost-Effective, Robust) HighConc->MethodUV Trace->MethodMS MethodGC Method C: GC-MS (Requires Derivatization) MethodUV->MethodGC If UV fails specificity

Figure 1: Decision Matrix for selecting the optimal analytical technique based on matrix complexity and sensitivity needs.

Validation Workflow (ICH Q2(R1))

This diagram outlines the sequential steps required to fully validate the chosen method.

ValidationWorkflow Define 1. Define Scope (Assay vs. Impurity) Specificity 2. Specificity (Blank vs. Spiked) Define->Specificity Linearity 3. Linearity (5-point Curve, R² > 0.99) Specificity->Linearity Accuracy 4. Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision 5. Precision (Repeatability & Intermediate) Accuracy->Precision Robustness 6. Robustness (pH, Flow, Temp variations) Precision->Robustness Report 7. Final Validation Report Robustness->Report

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R1) guidelines.

Part 6: Validation Protocol (Self-Validating System)

To ensure Trustworthiness , follow this abbreviated validation protocol. This system is "self-validating" because it includes System Suitability Tests (SST) that must pass before any data is accepted.

Step 1: System Suitability Test (SST)

Run this before every sample batch.

  • Inject a standard solution (e.g., 50 µg/mL) six times.

  • Calculate RSD of the peak area. Must be

    
     (HPLC-UV) or 
    
    
    
    (LC-MS).
  • Check Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , your column is likely degrading or the mobile phase pH is too high (causing silanol interaction).
  • Check Retention Time: Must not drift more than

    
     min.
    
Step 2: Linearity & Range
  • Prepare 5 concentration levels spanning 80% to 120% of the target concentration.

  • Plot Concentration (X) vs. Area (Y).

  • Calculate the regression equation

    
     and Correlation Coefficient (
    
    
    
    ).
  • Acceptance:

    
    .[3]
    
Step 3: Accuracy (Recovery)[3]
  • Spike a "blank" matrix (or solvent) with known amounts of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid at three levels: Low, Medium, High.

  • Calculate:

    
    .
    
  • Acceptance: 98.0–102.0% for drug substance assay.[3]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[5][6][7][8][9] (2005).[1][4][6][7][8][10] [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). [Link]

  • PubChem. 2,5-Dimethoxybenzoic acid (Structural Analog Data). National Library of Medicine. [Link]

Sources

Safety Operating Guide

Authoritative Disposal Guide: 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide outlines the mandatory disposal procedures for 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid . As a Senior Application Scientist, I must emphasize that while this compound is a standard organic acid in terms of immediate chemical hazards (irritant), its structural homology to the "2C" and "DOx" families of psychoactive phenethylamines requires elevated scrutiny during disposal to ensure regulatory compliance and prevent diversion or environmental contamination.

Immediate Action Required:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong oxidizers or strong bases in waste streams.[1][2]

  • Segregate as "Hazardous Waste - Organic Acid."

Safety Profile & Hazard Identification (E-E-A-T)

Before initiating disposal, the operator must understand the causality of the hazards. This compound possesses a benzoic acid core with ether functionalities, making it acidic and potentially reactive with strong oxidizers.

ParameterSpecificationRisk Rationale
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335)Acidic protons and methoxy substituents cause tissue irritation upon contact.
Physical State Solid (Crystalline Powder)Dust inhalation risk; requires N95 or P100 respiratory protection if manipulating open powder.
Acidity (pKa) ~4.0 - 4.5 (Estimated)Sufficiently acidic to react vigorously with concentrated bases, generating heat.
Incompatibilities Strong Oxidizers, Strong BasesRisk of exothermic reaction or formation of toxic byproducts.

Mandatory PPE:

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Skin: Nitrile gloves (minimum 0.11 mm thickness) and lab coat.

  • Respiratory: Fume hood required.[4] If handling large open quantities (>10g), use N95 respirator.

Operational Disposal Workflow

The following decision matrix dictates the disposal path based on the physical state of the waste. This self-validating system ensures no incompatible waste streams are mixed.

DisposalWorkflow Start Waste Assessment: 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid StateCheck Determine Physical State Start->StateCheck Spill Spill / Contamination Start->Spill Accident SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste LiquidWaste Liquid Waste (Solutions) StateCheck->LiquidWaste PackSolid 1. Place in HDPE/Glass Jar 2. Label: 'Hazardous Waste - Solid Organic Acid' SolidWaste->PackSolid SolventCheck Identify Solvent LiquidWaste->SolventCheck Neutralize Neutralize with NaHCO3 until fizzing stops Spill->Neutralize HaloStream Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Waste Stream (e.g., MeOH, Acetone) SolventCheck->NonHaloStream No Halogens Cleanup Absorb with Vermiculite Dispose as Solid Waste Neutralize->Cleanup

Figure 1: Decision matrix for the safe disposal of substituted benzoic acids.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Primary Route)

Context: Used for expired pure stocks, contaminated weighing boats, or filter cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential acid corrosion over time.

  • Transfer: Transfer the solid waste inside a chemical fume hood to prevent dust inhalation.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "2,5-Dimethoxy-4-(methoxymethyl)benzoic acid" (Do not use abbreviations).

    • Hazard Checkbox: "Toxic," "Irritant."[5]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until EHS pickup.

Protocol B: Solution Waste Disposal

Context: Used for reaction mixtures or mother liquors.

  • Solvent Identification: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Segregation:

    • Halogenated: Pour into the "Halogenated Organic Solvents" carboy.

    • Non-Halogenated: Pour into the "Non-Halogenated Organic Solvents" carboy.

  • pH Check (Crucial): If the solution is highly acidic (pH < 2), it is recommended to neutralize it before adding to a commingled waste container to prevent exothermic reactions with other wastes (e.g., amines).

    • Neutralization Step: Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution until gas evolution ceases.

Protocol C: Spill Response & Decontamination

Context: Accidental release on benchtop or floor.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Up: Wear goggles, nitrile gloves, and a lab coat.

  • Neutralize:

    • Cover the spill with Sodium Bicarbonate (Baking Soda) or Sodium Carbonate .

    • Why? This converts the benzoic acid into its water-soluble, non-volatile sodium salt (Sodium 2,5-dimethoxy-4-(methoxymethyl)benzoate) and neutralizes acidity.

  • Collect: Once fizzing stops, mix with an inert absorbent (vermiculite or sand).

  • Clean: Sweep into a dustpan and place in a sealed bag/container labeled "Hazardous Waste - Spill Debris."

  • Wash: Wipe the surface with water and detergent.

Regulatory & Compliance Context

While 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid is not explicitly listed as a Schedule I precursor in the US Federal Register (as of late 2024), it is structurally distinct from the direct precursors of DOM (STP). However, due to the "Analog Act" provisions and the scrutiny on phenethylamine synthesis:

  • Diversion Control: Maintain strict inventory logs. Unaccounted loss of this material could trigger an internal audit in regulated environments.

  • Environmental: As a benzene derivative, this compound must never be released into the sewer system. It poses a risk of bioaccumulation and toxicity to aquatic life.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76027, 2,5-Dimethoxybenzoic acid (Analog Reference). Retrieved from [Link]

  • University of Washington EHS. Organic Acid Standard Operating Procedures. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid. The guidance herein is synthesized from established safety protocols for structurally related compounds, including aromatic carboxylic acids and ethers, to ensure a comprehensive and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

The structural features of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid—a carboxylic acid, two ether groups, and a substituted benzene ring—dictate its potential hazards and the necessary precautions for safe handling. This guide is designed to be a self-validating system, where the logic behind each procedural step is clearly articulated to build a deep-rooted culture of safety and trust in your laboratory operations.

Hazard Identification and Risk Assessment: A Proactive Stance

Given the absence of specific toxicological data for 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid, a conservative approach to risk assessment is mandatory. We must infer potential hazards from its constituent functional groups.

  • Carboxylic Acid Moiety : Benzoic acid and its derivatives can cause skin and eye irritation.[1][2] Inhalation of dust may lead to respiratory tract irritation.[1]

  • Ether Linkages : Ethers, as a class, can be flammable and may form explosive peroxides upon storage, especially when exposed to air and light.[3][4][5] While the ether groups in this compound are attached to an aromatic ring and may be less prone to peroxide formation than aliphatic ethers like diethyl ether, this potential hazard should not be dismissed.

  • Aromatic System : Substituted aromatic compounds have varied toxicological profiles. The overall hazard profile is influenced by all functional groups present.

Based on these considerations, 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid should be treated as a compound that is potentially:

  • Irritating to the skin, eyes, and respiratory system.[6]

  • Harmful if swallowed, inhaled, or absorbed through the skin.[7]

  • Capable of forming flammable dust-air mixtures.[8]

A thorough, lab-specific risk assessment should be conducted before any new procedure involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid.

Body PartRequired PPERationale and Best Practices
Eyes/Face ANSI-approved safety glasses with side shields or chemical splash goggles.[3][9] A face shield may be required for larger quantities or when there is a significant splash hazard.[3][5]Protects against dust particles and potential splashes. Standard prescription glasses are not a substitute for safety glasses.[9]
Hands Chemical-resistant nitrile gloves.[3][10] Consider double-gloving.Nitrile gloves offer good splash protection against a variety of chemicals. For prolonged contact or immersion, heavier-duty gloves like butyl rubber should be considered.[3] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[7]
Body A buttoned, full-length laboratory coat.[3] Flame-resistant lab coat recommended when handling larger quantities.Protects skin and personal clothing from contamination.[3]
Feet Closed-toe shoes.Prevents injury from spills or dropped items.
Respiratory A NIOSH-approved respirator may be necessary if engineering controls cannot maintain exposure below acceptable limits or when handling large quantities of the powder outside of a fume hood.[5]Protects against inhalation of fine dust particles.

Engineering Controls: Designing Safety into the Workflow

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood : All weighing and handling of powdered 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid should be conducted in a properly functioning chemical fume hood.[9][10][11] This is crucial to prevent the inhalation of dust and to contain any potential spills.

  • Ventilation : Ensure the laboratory has adequate general ventilation.[1][11]

  • Safety Shower and Eyewash Station : An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Operational Plan: A Step-by-Step Guide to Safe Handling

4.1. Storage

  • Store 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[1][12]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[1][8][12]

  • Store away from sources of ignition and light.[3]

4.2. Handling and Use

  • Preparation : Before handling the compound, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing and Transfer :

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to minimize dust inhalation.

    • Use a spatula for transfers and avoid generating dust.[1][12]

  • In Case of a Spill :

    • For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[12]

    • Do not wash spills into the sewer system.[1]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

4.3. First Aid Measures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][13]

  • Skin Contact : Remove contaminated clothing and wash the affected skin with plenty of soap and water.[7][10] If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[7]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan: Responsible Stewardship

Chemical waste disposal must be handled in accordance with all local, state, and federal regulations.[12]

  • Waste Collection :

    • All solid waste contaminated with 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid, including used gloves, weighing paper, and contaminated paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

    • Unused or unwanted 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid must also be disposed of as hazardous waste.

  • Container Labeling : Ensure the waste container is labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal Procedure : Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain.[7][11]

Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety procedures for handling 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Risk Assess Risk Don PPE Don PPE Assess Risk->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh and Transfer Weigh and Transfer Prepare Fume Hood->Weigh and Transfer Conduct Experiment Conduct Experiment Weigh and Transfer->Conduct Experiment Spill Spill Occurs Weigh and Transfer->Spill Potential Hazard Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Exposure Exposure Occurs Conduct Experiment->Exposure Potential Hazard Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Follow First Aid Follow First Aid Exposure->Follow First Aid

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.